molecular formula C12H13NO2 B564681 Methsuximide-d5 CAS No. 1189980-63-9

Methsuximide-d5

Cat. No.: B564681
CAS No.: 1189980-63-9
M. Wt: 208.27 g/mol
InChI Key: AJXPJJZHWIXJCJ-DKFMXDSJSA-N
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Description

Methsuximide-d5, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXPJJZHWIXJCJ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)N(C2=O)C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676024
Record name 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189980-63-9
Record name 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methsuximide-d5: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Methsuximide-d5, a deuterated analog of the anticonvulsant drug Methsuximide. It also explores a plausible synthetic pathway for this isotopically labeled compound, offering valuable information for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Methsuximide where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling makes it an invaluable tool as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Methsuximide levels in biological matrices.[1]

PropertyThis compoundMethsuximide (for comparison)
IUPAC Name 1,3-Dimethyl-3-(phenyl-d5)-2,5-pyrrolidinedione1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione
Synonyms (±)-Mesuximide-d5, 1,3-Dimethyl-3-(phenyl-d5)succinimide(±)-Mesuximide, Celontin, N,2-Dimethyl-2-phenylsuccinimide
CAS Number 1189980-63-9[1]77-41-8
Molecular Formula C₁₂H₈D₅NO₂[1]C₁₂H₁₃NO₂
Molecular Weight 208.27 g/mol [1]203.24 g/mol [2]
Appearance Yellow OilSolid
Melting Point Not available52.5 °C
Boiling Point Not available121.5 °C at 0.1 mmHg
Solubility Chloroform (Slightly), Methanol (Slightly, Sonicated)Freely soluble in methanol and alcohol; slightly soluble in hot water; very soluble in chloroform.
Purity ≥98% (CP), ≥98% DNot applicable

Synthesis of this compound: A Plausible Pathway

A likely approach would involve the synthesis of a deuterated precursor, such as phenyl-d5-acetonitrile or a similar starting material, which can then be incorporated into the succinimide ring structure. The synthesis of Methsuximide itself is known to proceed via the reaction of α-phenyl-α-methylsuccinic acid with methylamine.

Below is a logical workflow for the synthesis of this compound, starting from commercially available deuterated benzene.

Synthesis_Pathway Benzene_d6 Benzene-d6 Bromobenzene_d5 Bromobenzene-d5 Benzene_d6->Bromobenzene_d5 Bromination Phenylacetonitrile_d5 Phenyl-d5-acetonitrile Bromobenzene_d5->Phenylacetonitrile_d5 Cyanation Alpha_phenyl_alpha_methylsuccinonitrile_d5 α-(Phenyl-d5)-α-methylsuccinonitrile Phenylacetonitrile_d5->Alpha_phenyl_alpha_methylsuccinonitrile_d5 Alkylation with 2-chloropropionitrile Alpha_phenyl_alpha_methylsuccinic_acid_d5 α-(Phenyl-d5)-α-methylsuccinic acid Alpha_phenyl_alpha_methylsuccinonitrile_d5->Alpha_phenyl_alpha_methylsuccinic_acid_d5 Hydrolysis Methsuximide_d5 This compound Alpha_phenyl_alpha_methylsuccinic_acid_d5->Methsuximide_d5 Reaction with methylamine Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with This compound (Internal Standard) Biological_Sample->Spiking Extraction Extraction (e.g., SPE, LLE) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final_Concentration Quantification->Final_Concentration Determine Analyte Concentration

References

An In-depth Technical Guide to the Mechanism of Action of Methsuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Methsuximide-d5, focusing on its molecular targets, pharmacological effects, and the experimental methodologies used to elucidate its function. This document is intended for an audience with a strong background in neuroscience, pharmacology, and drug development.

Introduction

Methsuximide is a succinimide anticonvulsant medication primarily used in the management of absence (petit mal) seizures, particularly those refractory to other treatments.[1][2][3] this compound is a deuterated analog of Methsuximide. The replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen, does not alter the fundamental mechanism of action of the drug.[4][5] This substitution, however, can modify the drug's metabolic profile due to the kinetic isotope effect. The stronger carbon-deuterium bond can lead to a slower rate of metabolism, potentially resulting in a longer half-life and altered pharmacokinetic properties compared to the non-deuterated parent compound. This compound is most commonly utilized as an internal standard in analytical and bioanalytical assays for the precise quantification of Methsuximide and its metabolites.

The primary therapeutic action of Methsuximide, and by extension this compound, is mediated through the inhibition of low-voltage-activated T-type calcium channels in the brain. This action is largely attributed to its active metabolite, N-desmethylmethsuximide.

Core Mechanism of Action: Inhibition of T-Type Calcium Channels

The central mechanism of action of Methsuximide is the blockade of T-type voltage-sensitive calcium channels (VSCCs). These channels are critical in regulating neuronal excitability and are particularly implicated in the generation of the characteristic spike-and-wave discharges observed in absence seizures.

T-type calcium channels are expressed at high densities in thalamic neurons, where they contribute to the generation and regulation of thalamocortical rhythms. In individuals with absence seizures, there is a pathological increase in the activity of these channels, leading to excessive neuronal firing. Methsuximide and its active metabolite act to suppress this aberrant electrical activity.

The primary molecular target is the alpha-1G subunit of the T-type voltage-dependent calcium channel. By binding to and inhibiting these channels, Methsuximide reduces the influx of calcium ions into neurons, which in turn stabilizes the neuronal membrane and prevents the abnormal electrical discharges that precipitate seizures. This inhibitory action is state-dependent, with a higher affinity for the inactivated state of the channel.

While the primary mechanism is the inhibition of T-type calcium channels, some evidence suggests that Methsuximide may also have secondary effects, such as modulating sodium channels and enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), although these actions are less well-characterized.

The Role of the Active Metabolite: N-desmethylmethsuximide

A crucial aspect of Methsuximide's pharmacology is its rapid metabolism to an active metabolite, N-desmethylmethsuximide. This metabolite is considered the major contributor to the anticonvulsant effects of the drug. This is largely due to its significantly longer elimination half-life compared to the parent compound.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of Methsuximide and its active metabolite.

Table 1: Pharmacokinetic Parameters of Methsuximide and N-desmethylmethsuximide

ParameterMethsuximideN-desmethylmethsuximide
Half-life 1.4 - 2.6 hours28 - 38 hours
Time to Peak Plasma Concentration (Tmax) Not Available1 - 4 hours
Protein Binding Not Available45 - 60%

Table 2: Pharmacodynamic Data for N-desmethylmethsuximide (as MPS) on Human T-Type Calcium Channels

ParameterChannel IsoformValue
Apparent Affinity (KI) alpha 1G0.3 - 0.5 mM
alpha 1I0.3 - 0.5 mM
alpha 1H0.6 - 1.2 mM
IC50 (Persistent Current) T-type channels0.6 mM

Data for N-desmethylmethsuximide is presented as alpha-methyl-alpha-phenylsuccinimide (MPS). Data from a study on cloned human T-type channels.

Signaling Pathway and Logic Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Methsuximide_Mechanism cluster_0 Neuronal Environment cluster_1 Drug Action Absence Seizure Pathology Absence Seizure Pathology (Increased T-type Ca2+ channel activity) T-type Ca2+ Channel T-type Ca2+ Channel (alpha-1G subunit) Absence Seizure Pathology->T-type Ca2+ Channel Upregulates Activity Thalamic Neuron Thalamic Neuron This compound This compound N-desmethylthis compound N-desmethylthis compound (Active Metabolite) This compound->N-desmethylthis compound Metabolism N-desmethylthis compound->T-type Ca2+ Channel Inhibits Ca2+ Influx Reduced Ca2+ Influx T-type Ca2+ Channel->Ca2+ Influx Mediates Neuronal Stabilization Neuronal Stabilization (Reduced Hyperexcitability) Ca2+ Influx->Neuronal Stabilization Leads to Therapeutic Effect Therapeutic Effect (Suppression of Seizures) Neuronal Stabilization->Therapeutic Effect Results in

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Cell Culture 1. Cell Culture (HEK-293 cells) Transfection 2. Transfection (with human T-type Ca2+ channel cDNA) Cell Culture->Transfection Selection 3. Selection (Stable cell line generation) Transfection->Selection Plating 4. Plating (onto coverslips for recording) Selection->Plating Patch-Clamp 5. Whole-Cell Patch-Clamp Plating->Patch-Clamp Recording 6. Record T-type currents (Voltage-clamp protocol) Patch-Clamp->Recording Drug Application 7. Apply this compound metabolite Recording->Drug Application Data Acquisition 8. Acquire current data Drug Application->Data Acquisition Analysis 9. Analyze current inhibition Data Acquisition->Analysis Dose-Response 10. Generate dose-response curves Analysis->Dose-Response IC50 11. Calculate IC50 and KI values Dose-Response->IC50

Caption: Experimental workflow for characterizing T-type channel inhibition.

Experimental Protocols

The following is a generalized protocol for characterizing the inhibitory effects of Methsuximide's active metabolite on T-type calcium channels using whole-cell patch-clamp electrophysiology.

1. Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Cells are transiently or stably transfected with cDNA encoding the desired human T-type calcium channel isoform (e.g., Cav3.1, Cav3.2, or Cav3.3) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent marker (e.g., GFP) can be used to identify transfected cells. For stable cell lines, a selection antibiotic is added to the culture medium.

  • Plating: 24-48 hours prior to recording, cells are plated onto glass coverslips coated with poly-L-lysine.

2. Electrophysiological Recording

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with TEAOH.

    • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with CsOH.

  • Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • Whole-cell patch-clamp recordings are established on fluorescently identified cells.

    • Membrane currents are recorded using a patch-clamp amplifier. Data is filtered and digitized for analysis.

3. Voltage-Clamp Protocol and Drug Application

  • Voltage Protocol: To elicit T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, non-inactivated state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the channels.

  • Drug Application: The active metabolite of Methsuximide (N-desmethylmethsuximide) is dissolved in the external solution at various concentrations and applied to the cell via a perfusion system. The effect of the compound on the T-type current amplitude is measured.

4. Data Analysis

  • The peak inward current in the presence of the drug is compared to the control current to determine the percentage of inhibition.

  • Dose-response curves are constructed by plotting the percentage of inhibition against the drug concentration.

  • The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve with the Hill equation.

  • The apparent affinity for the inactivated state (KI) can be estimated by examining the shift in the steady-state inactivation curve in the presence of the drug.

Conclusion

The mechanism of action of this compound is fundamentally identical to that of Methsuximide, centered on the inhibition of T-type calcium channels by its active metabolite, N-desmethylmethsuximide. This action reduces neuronal hyperexcitability in the thalamocortical circuits, thereby suppressing absence seizures. The deuteration in this compound is primarily a tool for analytical purposes and for potentially modifying the pharmacokinetic profile of the drug. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for the continued development of novel and improved antiepileptic therapies.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Methsuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the pharmacokinetics and metabolism of Methsuximide-d5. This guide synthesizes information on the non-deuterated parent compound, Methsuximide, and integrates established principles of deuterium isotope effects on drug metabolism to provide a comprehensive theoretical framework and practical experimental guidance for this compound.

Introduction

Methsuximide is a succinimide anticonvulsant utilized in the management of absence seizures. Its deuterated analog, this compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is primarily employed as an internal standard in bioanalytical methods. While the pharmacokinetics and metabolism of Methsuximide are well-documented, the introduction of deuterium can potentially alter these properties. This technical guide provides a detailed overview of the known pharmacokinetics and metabolism of Methsuximide and explores the anticipated effects of deuteration in this compound. It also outlines comprehensive experimental protocols for the in-depth study of this deuterated compound.

Pharmacokinetics of Methsuximide (Non-Deuterated)

The pharmacokinetic profile of Methsuximide is characterized by rapid absorption and extensive metabolism. The parent drug has a short half-life, while its primary active metabolite, N-desmethylmethsuximide, exhibits a significantly longer half-life and is largely responsible for the therapeutic effect.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Methsuximide is readily absorbed following oral administration.

  • Distribution: Specific data on the volume of distribution for Methsuximide is not extensively reported, but it is expected to distribute into various tissues.

  • Metabolism: The primary site of metabolism is the liver, where Methsuximide undergoes rapid and extensive N-demethylation to form the active metabolite, N-desmethylmethsuximide. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. Other minor metabolic pathways, such as aromatic hydroxylation of the phenyl ring, may also occur.

  • Excretion: The metabolites of Methsuximide are primarily excreted in the urine.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Methsuximide and its active metabolite, N-desmethylmethsuximide, in various species.

Table 1: Pharmacokinetic Parameters of Methsuximide in Humans

ParameterValueReference(s)
Time to Peak (Tmax)1 - 4 hours
Half-life (t1/2)1 - 3 hours
Active MetaboliteN-desmethylmethsuximide

Table 2: Pharmacokinetic Parameters of N-desmethylmethsuximide in Humans

ParameterValueReference(s)
Half-life (t1/2)38 - 48 hours
Therapeutic Plasma Concentration10 - 40 µg/mL

Table 3: Pharmacokinetic Parameters of Methsuximide in Dogs

ParameterValueReference(s)
Half-life (t1/2)2.5 - 4 hours
Clearance (CL)Varies with dose
Volume of Distribution (Vd)Varies with dose

Table 4: Pharmacokinetic Parameters of N-desmethylmethsuximide in Dogs

ParameterValueReference(s)
Half-life (t1/2)~34 hours

Metabolism of Methsuximide and the Potential Impact of Deuteration in this compound

The metabolism of Methsuximide is central to its pharmacological activity. The deuteration in this compound is on the phenyl ring, which is not the primary site of metabolism.

Primary Metabolic Pathway: N-Demethylation

The major metabolic transformation of Methsuximide is the removal of the N-methyl group to form N-desmethylmethsuximide.

cluster_enzymes Hepatic Metabolism Methsuximide Methsuximide N_desmethylmethsuximide N-desmethylmethsuximide (Active Metabolite) Methsuximide->N_desmethylmethsuximide N-Demethylation CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2C19)

Caption: Primary metabolic pathway of Methsuximide.

Potential Effects of Phenyl-d5 Deuteration
  • Kinetic Isotope Effect (KIE): Since the deuterium atoms in this compound are located on the phenyl ring and not on the N-methyl group, a significant primary kinetic isotope effect on the rate of N-demethylation is not anticipated. The C-D bonds on the phenyl ring are not broken during this primary metabolic step.

  • Metabolic Switching: While the primary metabolic pathway is unlikely to be significantly affected, deuteration of the phenyl ring could slow down minor metabolic pathways that involve this part of the molecule, such as aromatic hydroxylation. This phenomenon, known as "metabolic switching," could potentially lead to a different profile of minor metabolites compared to the non-deuterated drug. However, as N-demethylation is the predominant pathway, the overall pharmacokinetic profile of this compound is expected to be largely similar to that of Methsuximide.

Methsuximide_d5 This compound N_demethylation N-Demethylation (Major Pathway) (No significant KIE expected) Methsuximide_d5->N_demethylation Aromatic_Hydroxylation Aromatic Hydroxylation (Minor Pathway) (Potential for KIE) Methsuximide_d5->Aromatic_Hydroxylation N_desmethylmethsuximide_d5 N-desmethylthis compound N_demethylation->N_desmethylmethsuximide_d5 Hydroxylated_Metabolites_d5 Hydroxylated Metabolites-d5 Aromatic_Hydroxylation->Hydroxylated_Metabolites_d5

Caption: Potential metabolic pathways for this compound.

Experimental Protocols

To definitively characterize the pharmacokinetics and metabolism of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and identify the metabolites of this compound.

start Start prepare_reagents Prepare Reagents: - this compound stock solution - Liver microsomes (human, rat, etc.) - NADPH regenerating system - Phosphate buffer start->prepare_reagents incubation Incubation: - Combine reagents in microcentrifuge tubes - Pre-incubate at 37°C - Initiate reaction with NADPH prepare_reagents->incubation sampling Time-Point Sampling: - Aliquots taken at 0, 5, 15, 30, 60 min incubation->sampling quenching Reaction Quenching: - Add cold acetonitrile to stop the reaction sampling->quenching centrifugation Centrifugation: - Pellet precipitated proteins quenching->centrifugation analysis LC-MS/MS Analysis: - Analyze supernatant for parent drug and metabolites centrifugation->analysis data_analysis Data Analysis: - Determine rate of disappearance of parent drug - Identify and quantify metabolites analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro metabolism study.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Thaw cryopreserved liver microsomes (e.g., human, rat, dog) on ice.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a volume of cold acetonitrile (containing an internal standard if necessary).

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining this compound and identify any formed metabolites.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time to determine the metabolic stability (half-life, intrinsic clearance).

    • Analyze the MS/MS spectra to identify the structures of any detected metabolites.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound.

start Start animal_acclimation Animal Acclimation and Fasting: - Acclimate rats to housing conditions - Fast overnight before dosing start->animal_acclimation dosing Dosing: - Administer this compound via oral gavage or intravenous injection animal_acclimation->dosing blood_sampling Serial Blood Sampling: - Collect blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose) dosing->blood_sampling plasma_separation Plasma Separation: - Centrifuge blood samples to obtain plasma blood_sampling->plasma_separation sample_storage Sample Storage: - Store plasma samples at -80°C until analysis plasma_separation->sample_storage analysis LC-MS/MS Analysis: - Quantify this compound and N-desmethylthis compound in plasma sample_storage->analysis pk_analysis Pharmacokinetic Analysis: - Calculate parameters (Cmax, Tmax, AUC, t1/2, etc.) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for in vivo pharmacokinetic study.

Detailed Methodology:

  • Animal Model:

    • Use a suitable animal model, such as male Sprague-Dawley rats.

    • Acclimate the animals to the housing conditions for at least one week before the study.

    • Fast the animals overnight before dosing.

  • Dosing:

    • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., a solution or suspension for oral gavage, a sterile solution for intravenous injection).

    • Administer a single dose of this compound to each animal.

  • Blood Sampling:

    • Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or tail vein.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its expected major metabolite, N-desmethylthis compound, in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Conclusion

Methsuximide-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methsuximide-d5, a deuterated analog of the anticonvulsant drug Methsuximide. Understanding the stability profile of this isotopically labeled compound is critical for its use as an internal standard in pharmacokinetic studies, in metabolic research, and during its development as a potential therapeutic agent. This document outlines general storage guidelines, potential degradation pathways, and standardized experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to ensure the integrity and purity of this compound. The following recommendations are based on information for the parent compound, Methsuximide, and general guidelines for deuterated compounds.

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale & Remarks
Temperature +4°C (Refrigerated)Recommended by suppliers of this compound for long-term storage to minimize potential degradation.[1]
15°C to 30°C (59°F to 86°F)Permissible excursions for the parent compound, Methsuximide.[2]
Light Protect from lightStore in amber vials or light-opaque containers to prevent photolytic degradation.
Moisture Protect from moistureStore in a dry environment with a desiccant if necessary to prevent hydrolysis.
Heat Avoid excessive heat (above 40°C / 104°F)Methsuximide has a low melting point, and exposure to high temperatures should be avoided.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, potential degradation can be inferred from the chemistry of the succinimide ring and general knowledge of drug degradation.

One of the primary potential degradation pathways for succinimide-containing compounds is the hydrolysis of the succinimide ring . This can be catalyzed by acidic or basic conditions, leading to the opening of the ring and the formation of inactive metabolites. The stability of deuterated compounds is often enhanced due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic degradation processes. However, chemical stability towards factors like pH, temperature, and light may not be significantly altered.

Experimental Protocols for Stability Testing

The following are generalized protocols for forced degradation studies, which are essential for determining the intrinsic stability of a drug substance and identifying potential degradation products. These protocols are based on ICH guidelines and should be adapted for this compound.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish stability-indicating analytical methods.

Table 2: General Protocol for Forced Degradation Studies of this compound

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). 2. Add 0.1 M to 1 M hydrochloric acid. 3. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). 4. Neutralize the solution with a suitable base. 5. Analyze the sample using a stability-indicating HPLC method.
Base Hydrolysis 1. Prepare a solution of this compound in a suitable solvent. 2. Add 0.1 M to 1 M sodium hydroxide. 3. Incubate at room temperature for a defined period. 4. Neutralize the solution with a suitable acid. 5. Analyze the sample.
Oxidative Degradation 1. Prepare a solution of this compound. 2. Add a solution of hydrogen peroxide (e.g., 3-30%). 3. Incubate at room temperature for a defined period, protected from light. 4. Analyze the sample.
Thermal Degradation 1. Place solid this compound in a controlled temperature chamber. 2. Expose to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. 3. Dissolve the sample in a suitable solvent. 4. Analyze the sample.
Photostability 1. Expose solid this compound or its solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). 2. Include a dark control sample wrapped in aluminum foil. 3. Analyze both the exposed and control samples.
Analytical Methodology

A validated, stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Key characteristics of a stability-indicating method:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Mechanism of Action of Methsuximide

Methsuximide, the parent compound of this compound, exerts its anticonvulsant effects primarily through the inhibition of T-type calcium channels in thalamic neurons. This action helps to suppress the characteristic spike-and-wave patterns associated with absence seizures.

Methsuximide_Mechanism_of_Action Methsuximide Methsuximide T_type_Ca_Channel T-type Calcium Channel (in Thalamic Neurons) Methsuximide->T_type_Ca_Channel Inhibits Suppression Suppression of Neuronal Activity Methsuximide->Suppression Leads to Ca_Influx Calcium Influx T_type_Ca_Channel->Ca_Influx Mediates Neuronal_Hyperactivity Neuronal Hyperexcitability Ca_Influx->Neuronal_Hyperactivity Leads to Spike_Wave Spike-and-Wave Discharges Neuronal_Hyperactivity->Spike_Wave Causes Absence_Seizures Absence Seizures Spike_Wave->Absence_Seizures Manifests as Therapeutic_Effect Therapeutic Effect Suppression->Therapeutic_Effect Results in

Caption: Mechanism of action of Methsuximide.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.

Stability_Testing_Workflow start Start: this compound Sample method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev long_term_stability Long-Term Stability Study (ICH Conditions) start->long_term_stability forced_degradation Forced Degradation Studies method_dev->forced_degradation hydrolysis Acid/Base Hydrolysis forced_degradation->hydrolysis oxidation Oxidation forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photostability forced_degradation->photo analysis Analyze Stressed Samples hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis data_evaluation Evaluate Data: - Assay - Impurity Profile - Degradation Products analysis->data_evaluation storage_conditions Store at Recommended Conditions (e.g., 4°C) long_term_stability->storage_conditions time_points Analyze at Pre-defined Time Points (e.g., 0, 3, 6, 12 months) storage_conditions->time_points time_points->data_evaluation end End: Determine Shelf-life & Storage Conditions data_evaluation->end

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. It is designed to serve as a comprehensive resource for professionals in research, clinical diagnostics, and drug development who seek to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Core Principles: The Foundation of Quantitative Accuracy

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical diagnostics, the pursuit of accuracy and precision is paramount.[1] Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone for the sensitive and selective quantification of a wide array of analytes in complex biological matrices.[1] However, the inherent variability of the analytical process can compromise the reliability of quantitative data. The use of internal standards is a fundamental strategy to mitigate these variabilities, and among these, deuterated standards are widely regarded as the "gold standard".[1][2]

The core principle behind the efficacy of deuterated standards is isotope dilution mass spectrometry (IDMS) .[3] In this technique, a known quantity of a deuterated analog of the analyte of interest is introduced into the sample at the earliest stage of preparation. This "internal standard" is chemically identical to the analyte but possesses a greater mass due to the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical workflow.

This near-identical behavior is the key to their success. Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, by measuring the ratio of the analyte's signal to that of the internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.

Advantages of Employing Deuterated Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs, or methods without an internal standard.

  • Correction for Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction and more accurate quantification.

  • Compensation for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are common sources of error. The chemically identical nature of a deuterated standard ensures that it is lost to the same extent as the analyte, thereby providing an accurate correction for these procedural inconsistencies.

  • Improved Accuracy and Precision: By mitigating the effects of both matrix variability and sample preparation inconsistencies, deuterated standards significantly improve the overall accuracy and precision of quantitative results.

  • Enhanced Method Robustness: The use of deuterated standards makes analytical methods more robust and transferable between different laboratories and instruments.

Data Presentation: The Quantitative Impact

The theoretical advantages of using deuterated standards are consistently supported by empirical data from method validation studies. The following tables summarize the quantitative improvements observed in various bioanalytical methods when employing deuterated internal standards.

Table 1: Performance Comparison for Immunosuppressant Drug Monitoring

AnalyteInternal StandardLinearity (r²)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Cyclosporine ADeuterated (d12)>0.9970.9 - 14.72.5 - 12.589 - 138
TacrolimusDeuterated (d3)>0.9970.9 - 14.72.5 - 12.589 - 138
SirolimusDeuterated (d3)>0.9970.9 - 14.72.5 - 12.589 - 138
EverolimusDeuterated (d4)>0.9970.9 - 14.72.5 - 12.589 - 138
Mycophenolic AcidDeuterated (d3)>0.9970.9 - 14.72.5 - 12.590 - 113

Data synthesized from a method validation study for five immunosuppressants in whole blood.

Table 2: Performance Characteristics for Antiepileptic Drug Quantification

AnalyteLinearity (r²)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Carbamazepine0.994 - 1.000< 15< 1585 - 115
Lamotrigine0.994 - 1.000< 15< 1585 - 115
Levetiracetam0.994 - 1.000< 15< 1585 - 115
Topiramate0.994 - 1.000< 15< 1585 - 115
Valproic Acid0.994 - 1.000< 15< 1585 - 115

Summary of validation data for a UPLC-MS/MS method for 13 antiepileptic drugs using deuterated internal standards.

Table 3: Validation Summary for Corticosteroid Analysis in Plasma

AnalyteLinearity (r²)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (% Bias)
Cortisol>0.995< 14.0< 15.0Within ±15
Cortisone>0.995< 14.0< 15.0Within ±15
Androstenedione>0.995< 14.0< 15.0Within ±15
Testosterone>0.995< 14.0< 15.0Within ±15

Representative data from a validated LC-MS/MS method for the quantification of a panel of steroid hormones in human plasma using deuterated internal standards.

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed methodologies for common sample preparation techniques and LC-MS/MS analysis incorporating deuterated internal standards.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.

Materials:

  • Plasma or serum sample

  • Deuterated internal standard working solution

  • Precipitating solvent (e.g., acetonitrile or methanol, often containing 0.1% formic acid)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold precipitating solvent.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

  • Urine sample

  • Deuterated internal standard working solution

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile)

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • To 1 mL of urine, add 50 µL of the deuterated internal standard working solution and vortex.

  • Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridges to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis: General Parameters

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

  • LC System: A UPLC or HPLC system.

  • Column: A reversed-phase C18 or C8 column of appropriate dimensions.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve good chromatographic separation.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Spike with Known Amount of Deuterated Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation, SPE, LLE) Add_IS->Extraction LC_Separation Chromatographic Separation (Co-elution of Analyte and IS) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Experimental Workflow for Quantitative Bioanalysis

isotope_dilution_principle cluster_process Analytical Process cluster_output Measurement Analyte Analyte (Unknown Amount) Extraction Extraction & Cleanup (Losses Affect Both) Analyte->Extraction Deuterated_IS Deuterated IS (Known Amount) Deuterated_IS->Extraction Sample_Matrix Sample Matrix Sample_Matrix->Extraction LC_MS LC-MS/MS Analysis (Ionization Effects on Both) Extraction->LC_MS Analyte_Signal Analyte Signal LC_MS->Analyte_Signal IS_Signal IS Signal LC_MS->IS_Signal Ratio Signal Ratio (Analyte/IS) Remains Constant Analyte_Signal->Ratio IS_Signal->Ratio

Principle of Isotope Dilution Mass Spectrometry

lipid_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_quantification Quantitative Analysis PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC LC_MS_Quant LC-MS/MS Quantification DAG->LC_MS_Quant Ca_Release Ca2+ Release IP3->Ca_Release PLC Phospholipase C (PLC) PLC->PIP2 Downstream Downstream Signaling PKC->Downstream Ca_Release->Downstream DAG_d5 DAG-d5 (Internal Standard) DAG_d5->LC_MS_Quant Receptor Receptor Activation Receptor->PLC

Quantification of DAG in a Signaling Pathway

Conclusion

References

The deuterium switch in anticonvulsant therapy is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of established drugs. By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, chemists can slow down the metabolic processes that break down these drugs in the body. This "kinetic isotope effect" can lead to a longer drug half-life, more stable plasma concentrations, and potentially a reduction in dosing frequency and toxic metabolic byproducts.

The deuterium switch in anticonvulsant therapy is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of established drugs.[1][2][3] By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, chemists can slow down the metabolic processes that break down these drugs in the body.[1][4] This "kinetic isotope effect" can lead to a longer drug half-life, more stable plasma concentrations, and potentially a reduction in dosing frequency and toxic metabolic byproducts.

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated anticonvulsants, focusing on key examples such as Carbamazepine, Valproic Acid, and Lamotrigine. It is intended for researchers, scientists, and professionals in the field of drug development.

The Kinetic Isotope Effect in Drug Metabolism

The foundation of deuterated drug development lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the Cytochrome P450 (CYP) family, occur at a slower rate. This metabolic slowdown can significantly alter a drug's pharmacokinetic profile, offering several potential advantages:

  • Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life.

  • Reduced Patient Dosing: A longer half-life can translate to less frequent administration of the drug.

  • Lowered Toxicity: Deuteration can sometimes redirect metabolic pathways away from the formation of toxic byproducts.

  • Increased Efficacy: More stable plasma concentrations can lead to improved therapeutic effects.

However, the application of deuteration requires a thorough understanding of the drug's metabolic pathways to ensure that the isotopic substitution produces the desired effect without unintended consequences.

Synthesis and Characterization of Deuterated Anticonvulsants

The synthesis of deuterated anticonvulsants involves the selective introduction of deuterium atoms into the molecular structure. This can be a complex process, often requiring multi-step syntheses and specialized reagents. The characterization of these compounds is equally critical to confirm the location and extent of deuteration, as well as the overall purity of the final product.

General Synthetic Workflow

The synthesis of a deuterated drug typically follows a structured workflow, beginning with the selection of starting materials and culminating in the purification and characterization of the final product.

GStartStarting Material(Non-deuterated precursor or deuterated reagent)DeuterationDeuteration Step(e.g., Catalytic Exchange, Reduction with D2, Use of Deuterated Building Blocks)Start->DeuterationReactionFurther Synthetic Steps(if necessary)Deuteration->ReactionWorkupReaction Workup(Quenching, Extraction)Reaction->WorkupPurificationPurification(Chromatography, Recrystallization)Workup->PurificationCharacterizationCharacterization(NMR, MS, HPLC)Purification->CharacterizationFinalFinal DeuteratedAnticonvulsantCharacterization->Final

Caption: General workflow for the synthesis of deuterated compounds.

General Characterization Workflow

Confirming the identity and purity of a synthesized deuterated compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information.

GSampleSynthesized DeuteratedCompoundNMRNMR Spectroscopy(¹H and ²H NMR)Sample->NMRMSMass Spectrometry(GC-MS or LC-MS)Sample->MSChromatographyChromatography(HPLC, GC for purity)Sample->ChromatographyNMR_infoConfirms Position of Deuteration(Disappearance of ¹H signal, appearance of ²H signal)NMR->NMR_infoMS_infoConfirms Degree of Deuteration(Molecular ion peak shift)Determines Isotopic PurityMS->MS_infoChrom_infoDetermines Chemical Purity(Presence of non-deuterated starting material or byproducts)Chromatography->Chrom_info

Caption: Analytical workflow for characterizing deuterated compounds.

Case Study: Deuterated Carbamazepine

Carbamazepine is a widely used anticonvulsant that is metabolized by CYP3A4. Deuteration at metabolically active sites can slow its clearance.

Mechanism of Action: Sodium Channel Blockade

Carbamazepine exerts its anticonvulsant effect primarily by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the repetitive firing of action potentials.

Gcluster_membraneNeuronal MembraneNaChannel_OpenVoltage-Gated Na+ Channel(Open State)NaChannel_InactiveVoltage-Gated Na+ Channel(Inactive State)NaChannel_Open->NaChannel_InactiveInactivationEffectReduced NeuronalExcitabilityNaChannel_Inactive->EffectPrevents return toresting stateCBZCarbamazepineCBZ->NaChannel_InactiveBinds to and stabilizesinactive state

Caption: Mechanism of action of Carbamazepine.

Experimental Protocols

Synthesis of Deuterated Carbamazepine (Illustrative)

A common strategy for synthesizing deuterated carbamazepine involves the use of deuterated reagents. For example, deuteration of the aromatic rings can be achieved through acid-catalyzed hydrogen-deuterium exchange.

  • Preparation: Dissolve carbamazepine in a suitable solvent.

  • Deuteration: Add a source of deuterium, such as D₂SO₄ in D₂O, and heat the mixture under reflux.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, neutralize the acid and extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel.

Characterization of Deuterated Carbamazepine

  • ¹H NMR: The disappearance or reduction in the intensity of proton signals at the sites of deuteration.

  • ²H NMR: The appearance of signals corresponding to the chemical environment of the incorporated deuterium.

  • Mass Spectrometry: An increase in the molecular weight corresponding to the number of deuterium atoms incorporated. For example, the molecular ion peak for carbamazepine-d10 would be observed at m/z 246, compared to 236 for the non-deuterated compound.

Pharmacokinetic Data
ParameterCarbamazepineDeuterated Carbamazepine (Illustrative)
Half-life (t½)12-18 hoursExpected to be longer
Clearance (CL/F)7-12 mL/h/kgExpected to be lower
Bioavailability75-85%May be altered

Case Study: Deuterated Valproic Acid

Valproic acid has a broad spectrum of anticonvulsant activity and is metabolized through multiple pathways, including glucuronidation and beta-oxidation. Deuteration can influence these pathways, potentially reducing the formation of hepatotoxic metabolites.

Mechanism of Action: Enhancement of GABAergic Neurotransmission

One of the primary mechanisms of valproic acid is the enhancement of the inhibitory neurotransmitter GABA. It achieves this by inhibiting enzymes that break down GABA and potentially by increasing its synthesis.

Gcluster_presynapticPresynaptic NeuronVPAValproic AcidGABA_TGABA Transaminase(GABA-T)VPA->GABA_TInhibitsGABA_SynthGABA SynthesisVPA->GABA_SynthMay stimulateGABA_LevelsIncreased GABA Levelsin SynapseGABA_Synth->GABA_LevelsEffectReduced NeuronalExcitabilityGABA_Levels->Effect

Caption: Mechanism of action of Valproic Acid.

Experimental Protocols

Synthesis of Deuterated Valproic Acid (Illustrative)

Deuterated valproic acid can be synthesized from deuterated starting materials.

  • Preparation: Start with a deuterated precursor, such as diethyl malonate-d2.

  • Alkylation: Perform a double alkylation with propyl bromide.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester and decarboxylate to yield deuterated valproic acid.

  • Purification: Purify the final product by distillation.

Characterization of Deuterated Valproic Acid

  • ¹H NMR: A simplified spectrum with reduced signal intensity for the deuterated positions.

  • Mass Spectrometry: A molecular ion peak shifted by the mass of the incorporated deuterium atoms.

Pharmacokinetic Data
ParameterValproic AcidDeuterated Valproic Acid (Illustrative)
Half-life (t½)12-18 hours (adults)Expected to be longer
Clearance (CL/F)7-12 mL/h/kg (adults)Expected to be lower
Protein Binding90-95%Unlikely to be significantly changed

Case Study: Deuterated Lamotrigine

Lamotrigine is another anticonvulsant that acts on voltage-gated sodium channels. Its metabolism is primarily through glucuronidation.

Experimental Protocols

Synthesis of Deuterated Lamotrigine (Illustrative)

The synthesis of deuterated lamotrigine, such as Lamotrigine-d3, can be achieved using isotopically labeled intermediates.

  • Preparation: Synthesize a deuterated intermediate, for example, a deuterated dichlorobenzonitrile.

  • Cyclization: React the deuterated intermediate with other precursors to form the triazine ring of lamotrigine.

  • Purification: Purify the final product using standard techniques like recrystallization.

Characterization of Deuterated Lamotrigine

  • ¹H NMR: Absence of the proton signal corresponding to the deuterated methyl group.

  • ²H NMR: Presence of a signal for the deuterium in the methyl group.

  • Mass Spectrometry: A molecular weight increase of 3 atomic mass units for Lamotrigine-d3.

Pharmacokinetic Data
ParameterLamotrigineDeuterated Lamotrigine (Illustrative)
Half-life (t½)~29 hoursExpected to be longer
Clearance (CL/F)~0.4 mL/min/kgExpected to be lower
Bioavailability~98%May be altered

Conclusion

The strategic deuteration of anticonvulsant drugs presents a promising avenue for improving their therapeutic profiles. By leveraging the kinetic isotope effect, it is possible to modulate the metabolism of these drugs, leading to enhanced pharmacokinetics and potentially better patient outcomes. The synthesis of these deuterated analogues requires careful planning and execution, and their thorough characterization using a combination of analytical techniques is essential to ensure their quality and confirm the desired isotopic labeling. As our understanding of drug metabolism and synthetic methodologies continues to grow, the application of deuteration in the development of new and improved anticonvulsants is likely to expand.

Methsuximide-d5: A Technical Guide to Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methsuximide-d5, a deuterated analog of the anticonvulsant drug Methsuximide. This document details its certificate of analysis, purity determination, mechanism of action, and metabolic pathways, serving as a vital resource for researchers and professionals in drug development and analysis.

Certificate of Analysis and Purity

The quality and purity of active pharmaceutical ingredients and their deuterated analogs are critical for research and development. A Certificate of Analysis (CoA) provides a summary of the analytical testing results for a specific batch of a compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of this compound.

ParameterSpecificationResult
Chemical Formula C₁₂H₈D₅NO₂Confirms
Molecular Weight 208.27 g/mol Confirms
CAS Number 1189980-63-9Confirms
Appearance Yellow OilConforms
Purity (by HPLC) ≥98.0%98.9%
Isotopic Purity (¹H NMR) ≥98% Deuterium Incorporation99.7% atom D
Identity (¹H NMR, MS) Conforms to structureConforms

Experimental Protocols

Accurate determination of purity and identity relies on robust analytical methodologies. The following sections detail the typical experimental protocols used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. This technique separates the main compound from any impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate : A flow rate of 1.0 mL/min is generally employed.

  • Detection : UV detection at a wavelength of 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : A stock solution of this compound is prepared in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL).

  • Data Analysis : The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100%.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information.

  • Instrumentation : A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source : Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis Mode : The analysis can be performed in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Interpretation : The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound plus a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and determining the extent of deuterium incorporation.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

  • ¹H NMR : The ¹H NMR spectrum is used to confirm the absence of protons at the deuterated positions and to verify the signals from the remaining protons in the molecule. The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal.

  • ¹³C NMR : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Mechanism of Action: T-Type Calcium Channel Inhibition

Methsuximide, and by extension its deuterated analog, exerts its anticonvulsant effects primarily through the inhibition of T-type calcium channels in the brain.[1] These channels are crucial in the generation of the rhythmic spike-and-wave discharges that are characteristic of absence seizures. By blocking these channels, Methsuximide reduces the flow of calcium ions into neurons, which in turn dampens neuronal excitability and suppresses seizure activity.[1]

Methsuximide Mechanism of Action cluster_neuron Thalamic Neuron T_type_channel T-Type Calcium Channel Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx Allows Neuronal_Excitability Increased Neuronal Excitability Ca_influx->Neuronal_Excitability Seizure_Activity Absence Seizure Activity Neuronal_Excitability->Seizure_Activity Methsuximide This compound Methsuximide->T_type_channel Inhibits

Figure 1: Simplified signaling pathway of Methsuximide's inhibitory action on T-type calcium channels.

Metabolic Pathway

Methsuximide undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is N-demethylation to form the active metabolite, N-desmethylmethsuximide. This metabolite also possesses anticonvulsant activity and has a longer half-life than the parent drug. Further metabolism involves hydroxylation of the phenyl ring and subsequent conjugation for excretion. The deuteration in this compound is at the N-methyl and phenyl groups, which can potentially alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), leading to a different pharmacokinetic profile compared to the non-deuterated drug. Specifically, CYP3A4 is a key enzyme involved in its metabolism.

Methsuximide Metabolic Pathway cluster_liver Liver (Hepatic Metabolism) Methsuximide This compound N_demethylation N-Demethylation (CYP3A4) Methsuximide->N_demethylation Hydroxylation Aromatic Hydroxylation (CYP Enzymes) Methsuximide->Hydroxylation N_desmethylmethsuximide N-desmethylthis compound (Active Metabolite) N_demethylation->N_desmethylmethsuximide Hydroxylated_metabolite Hydroxylated Metabolites Hydroxylation->Hydroxylated_metabolite Conjugation Glucuronidation/ Sulfation Excreted_conjugates Excreted Conjugates Conjugation->Excreted_conjugates N_desmethylmethsuximide->Hydroxylation Hydroxylated_metabolite->Conjugation

Figure 2: Overview of the primary metabolic pathways of Methsuximide.

Experimental Workflow for Purity and Identity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

Analytical Workflow start This compound Sample sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep hplc HPLC Analysis sample_prep->hplc lcms LC-MS Analysis sample_prep->lcms nmr NMR Analysis sample_prep->nmr purity_report Purity Data (% Area) hplc->purity_report identity_report_ms Identity Confirmation (Molecular Weight) lcms->identity_report_ms identity_report_nmr Structural Confirmation & Isotopic Purity nmr->identity_report_nmr final_coa Certificate of Analysis purity_report->final_coa identity_report_ms->final_coa identity_report_nmr->final_coa

Figure 3: A logical workflow for the analysis of this compound.

References

The Role of Methsuximide-d5 in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Methsuximide-d5 in in vitro and in vivo studies. Primarily utilized as a stable isotope-labeled internal standard, this compound is a critical tool for the accurate quantification of the anti-epileptic drug Methsuximide in complex biological matrices. This guide will detail its application, relevant experimental protocols, and the underlying pharmacological context.

Introduction to Methsuximide and the Role of Deuterated Internal Standards

Methsuximide is a succinimide anticonvulsant medication used in the management of absence seizures, particularly those refractory to other treatments. Its therapeutic effect is largely attributed to its active metabolite, N-desmethylmethsuximide. Accurate measurement of Methsuximide and its metabolite in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative analysis using mass spectrometry. A deuterated internal standard is chemically identical to the analyte of interest but has a higher molecular weight due to the substitution of hydrogen atoms with deuterium. This allows it to be distinguished from the analyte by the mass spectrometer while ensuring that it behaves identically during sample preparation and analysis, thus correcting for matrix effects and procedural losses.

Mechanism of Action and Metabolism of Methsuximide

Methsuximide is believed to exert its anticonvulsant effects by increasing the seizure threshold and suppressing the characteristic spike-and-wave pattern of absence seizures. This is achieved by depressing nerve transmission in the motor cortex. Methsuximide is rapidly metabolized in the liver, primarily through N-demethylation by cytochrome P450 enzymes (CYP2C19 has been implicated), to its active metabolite, N-desmethylmethsuximide. This metabolite has a significantly longer half-life than the parent drug and is considered the major contributor to the therapeutic effect.

Methsuximide_Metabolism Methsuximide Methsuximide CYP2C19 CYP2C19 (Hepatic Metabolism) Methsuximide->CYP2C19 N-demethylation Metabolite N-desmethylmethsuximide (Active Metabolite) Excretion Renal Excretion Metabolite->Excretion CYP2C19->Metabolite

Figure 1. Metabolic Pathway of Methsuximide.

Quantitative Analysis Using this compound

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for highly accurate and precise quantification of Methsuximide in biological samples.

General Experimental Workflow

The general workflow for the quantification of Methsuximide using this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation (e.g., Acetonitrile) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Methsuximide Concentration Curve->Quantify

Figure 2. General workflow for Methsuximide quantification.

Typical Method Performance

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of Methsuximide using this compound.

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)± 15%
Recovery> 85%

In Vitro Studies: Metabolic Stability Assays

In vitro metabolic stability assays are crucial for predicting the metabolic fate of a drug candidate. This compound is used as an internal standard to accurately quantify the depletion of the parent drug (Methsuximide) over time in the presence of metabolizing systems like liver microsomes or hepatocytes.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a stock solution of Methsuximide in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a working solution of this compound (internal standard) in the same solvent.

    • Thaw human liver microsomes (HLM) and NADPH regenerating system on ice.

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the Methsuximide stock solution to the HLM solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the this compound internal standard.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining concentration of Methsuximide at each time point using the LC-MS/MS method.

    • Plot the natural logarithm of the percentage of Methsuximide remaining versus time to determine the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterFormula
Half-life (t½)0.693 / k
Intrinsic Clearance (CLint)(0.693 / t½) * (incubation volume / protein amount)

In Vivo Studies: Pharmacokinetic Analysis

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is used to accurately quantify Methsuximide concentrations in plasma or other biological fluids collected over time after drug administration.

Experimental Protocol: Oral Pharmacokinetic Study in Rats
  • Animal Dosing:

    • Administer a single oral dose of Methsuximide to a cohort of rats.

  • Blood Sampling:

    • Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples on ice.

    • Aliquots of the plasma samples are then processed as described in the general experimental workflow (Section 3.1), with the addition of this compound as the internal standard.

  • Pharmacokinetic Parameter Calculation:

    • The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

Pharmacokinetic ParameterDescription
CmaxMaximum observed plasma concentration
TmaxTime to reach Cmax
AUC (Area Under the Curve)Total drug exposure over time
t½ (Half-life)Time required for the plasma concentration to decrease by half
CL (Clearance)Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution)Apparent volume into which the drug distributes in the body

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Methsuximide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data from both in vitro and in vivo studies. This, in turn, facilitates a comprehensive understanding of the metabolic stability and pharmacokinetic profile of Methsuximide, which is critical for its safe and effective therapeutic use.

Methodological & Application

Application Notes and Protocols for the Quantitation of Methsuximide using Methsuximide-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methsuximide is an anticonvulsant drug used in the management of epilepsy. Therapeutic drug monitoring (TDM) of Methsuximide and its active metabolite, N-desmethylmethsuximide, is crucial for optimizing patient dosage, ensuring efficacy, and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard, such as Methsuximide-d5, is paramount for reliable quantitation as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of Methsuximide in biological matrices, typically plasma or serum, using this compound as an internal standard.

Principle of the Method

The method involves the extraction of Methsuximide and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A simple protein precipitation step is commonly employed for sample preparation.[3] Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to ensure good peak shape and ionization efficiency.[3][4]

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interference from matrix components. The concentration of Methsuximide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Methsuximide analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade methanol

  • LC-MS/MS grade water

  • Formic acid (≥98%)

  • Control human plasma/serum

Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methsuximide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Methsuximide stock solution in 50:50 methanol:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma/serum sample, calibrator, or quality control, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V

MRM Transitions (Predicted):

Note: The following MRM transitions are predicted based on the molecular weight of Methsuximide and common fragmentation patterns. Optimal transitions and collision energies should be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Methsuximide 204.1118.110015
Methsuximide (Qualifier) 204.191.110025
This compound 209.1123.110015
This compound (Qualifier) 209.191.110025
N-desmethylmethsuximide 190.1118.110015
N-desmethylmethsuximide (Qualifier) 190.191.110025

Data Presentation and Method Validation

A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.

Linearity

The linearity of the method should be assessed by preparing a calibration curve with at least six non-zero concentration levels spanning the expected therapeutic range of Methsuximide. The coefficient of determination (r²) should be ≥ 0.99.

Table 1: Example Calibration Curve Data for Methsuximide

Concentration (ng/mL)Analyte/IS Peak Area Ratio
100.052
250.128
500.255
1000.510
2501.275
5002.550
10005.100
Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day and on different days. Precision is expressed as the relative standard deviation (%RSD), and accuracy as the percentage of the nominal concentration. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

Table 2: Precision and Accuracy Data for Methsuximide and its Metabolite

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Methsuximide Low QC< 15%< 15%85-115%
Mid QC< 15%< 15%85-115%
High QC< 15%< 15%85-115%
N-desmethylmethsuximide Mid QC5.52%9.20%85-115%
Recovery and Matrix Effect

Extraction recovery and matrix effect should be assessed to ensure that the sample preparation is efficient and that endogenous matrix components do not interfere with the ionization of the analyte and internal standard.

Table 3: Recovery and Matrix Effect Data

AnalyteConcentration LevelExtraction Recovery (%)Matrix Effect (%)
Methsuximide Low QC> 85%85-115%
High QC> 85%85-115%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing and Quantitation MS_Detection->Data_Processing

Caption: Workflow for the LC-MS/MS analysis of Methsuximide.

Signaling_Pathway cluster_lcms LC-MS/MS System Analyte Methsuximide LC Liquid Chromatography Analyte->LC IS This compound (Internal Standard) IS->LC Ratio Analyte/IS Ratio Quantitation Quantitation Ratio->Quantitation MS Mass Spectrometry LC->MS Co-elution MS->Ratio

Caption: Logical relationship for quantitation using an internal standard.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Methsuximide in biological matrices. The use of this compound as an internal standard is essential for achieving high accuracy and precision, which are critical for therapeutic drug monitoring. Proper method validation is necessary to ensure the quality and reliability of the data generated.

References

Application Note: Quantitative Analysis of Methsuximide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methsuximide is a succinimide anticonvulsant medication used in the management of absence (petit mal) seizures, particularly in cases refractory to other treatments.[1] It is rapidly metabolized in the liver to its active metabolite, N-desmethylmethsuximide (normethsuximide), which has a much longer half-life and is primarily responsible for the therapeutic effect.[2] The therapeutic range for the active metabolite, N-desmethylmethsuximide, is generally considered to be 20 to 40 mcg/mL.[3] Therapeutic Drug Monitoring (TDM) is crucial for optimizing methsuximide therapy to enhance efficacy and minimize toxicity, given the significant inter-individual variability in its pharmacokinetics.[4]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of methsuximide and its active metabolite, N-desmethylmethsuximide, in human plasma. The use of a stable isotope-labeled internal standard, Methsuximide-d5, ensures high accuracy and precision by correcting for variations during sample preparation and instrument analysis.

Principle

The method involves a simple protein precipitation step to extract methsuximide, N-desmethylmethsuximide, and the internal standard (this compound) from human plasma. The extracted samples are then analyzed using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The analytes are detected using electrospray ionization in positive mode (ESI+) and quantified via Selected Reaction Monitoring (SRM).

Detailed Experimental Protocol

1. Materials and Reagents

  • Analytes: Methsuximide, N-desmethylmethsuximide

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

  • Water: Deionized water, 18 MΩ·cm or greater

  • Plasma: Drug-free human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of methsuximide, N-desmethylmethsuximide, and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the methsuximide and N-desmethylmethsuximide stock solutions in 50:50 methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

3. Sample Preparation

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, add 10 µL of the corresponding working standard solution. For blanks and unknown samples, add 10 µL of 50:50 methanol:water.

  • Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to all tubes. This step serves to precipitate plasma proteins and add the internal standard.[5]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant by adding 200 µL of water containing 0.1% formic acid.

  • Seal the plate or cap the vials and place in the autosampler for analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions

Parameter Value
LC System: UHPLC System
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.9 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Methanol
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Column Temp: 40 °C

| Gradient: | 20% B to 95% B over 3.0 min, hold for 1.0 min, return to 20% B and equilibrate for 1.0 min |

Mass Spectrometry (MS) Conditions

Parameter Value
MS System: Triple Quadrupole Mass Spectrometer
Ionization Mode: Heated Electrospray (HESI), Positive Ion Mode
Scan Type: Selected Reaction Monitoring (SRM)
Source Voltage: 3500 V
Vaporizer Temp: 350 °C
Sheath Gas: 40 Arb

| Aux Gas: | 10 Arb |

SRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Methsuximide 204.1 118.1 15
N-desmethylmethsuximide 190.1 118.1 18

| This compound (IS) | 209.1 | 123.1 | 15 |

Data Presentation and Method Performance

The method was validated for linearity, sensitivity, accuracy, and precision.

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)
Methsuximide 5 - 2,000 > 0.995

| N-desmethylmethsuximide | 5 - 2,000 | > 0.995 |

Table 2: Accuracy and Precision

Analyte QC Level Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Methsuximide LLOQ 5 < 10% < 12% ± 15%
Low QC 15 < 8% < 10% ± 10%
Mid QC 200 < 5% < 7% ± 8%
High QC 1600 < 5% < 6% ± 8%
N-desmethylmethsuximide LLOQ 5 < 12% < 14% ± 18%
Low QC 15 < 9% < 11% ± 12%
Mid QC 200 < 6% < 8% ± 9%

| | High QC | 1600 | < 5% | < 7% | ± 9% |

Acceptance criteria for precision (%CV) is ≤15% (≤20% for LLOQ) and for accuracy (% Bias) is within ±15% (±20% for LLOQ).

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike Standards / QCs plasma->spike is_add Add IS in Acetonitrile (150 µL) (Protein Precipitation) plasma->is_add spike->is_add vortex Vortex Mix is_add->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute lc_inject UHPLC Injection (5 µL) dilute->lc_inject separation C18 Column Separation lc_inject->separation ms_detect MS/MS Detection (ESI+, SRM Mode) separation->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify report Report Results (ng/mL) quantify->report

Caption: Workflow for the LC-MS/MS analysis of methsuximide in plasma.

Analyte to Internal Standard Relationship

G cluster_analytes Target Analytes meth Methsuximide quant Quantification (Peak Area Ratio) meth->quant normeth N-desmethylmethsuximide normeth->quant is This compound (Internal Standard) is->quant quant->meth Corrects for Methsuximide quant->normeth Corrects for N-desmethylmethsuximide

Caption: Use of this compound to correct and quantify target analytes.

References

Application Notes: High-Throughput Analysis of Methsuximide in Human Plasma by LC-MS/MS using Methsuximide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methsuximide and its active metabolite, N-desmethylmethsuximide, in human plasma. Methsuximide-d5 is employed as the internal standard to ensure high accuracy and precision. The method utilizes a simple and rapid protein precipitation step for sample preparation, followed by a fast UPLC separation. This assay is suitable for therapeutic drug monitoring (TDM), enabling clinicians to optimize dosing regimens for patients undergoing treatment with Methsuximide.

Introduction

Methsuximide is an anticonvulsant drug used in the management of absence seizures.[1] Therapeutic drug monitoring (TDM) is crucial for optimizing its efficacy and minimizing toxicity, due to inter-individual variability in its pharmacokinetics.[2][3] The primary active metabolite of Methsuximide is N-desmethylmethsuximide, which also contributes significantly to the therapeutic and toxic effects. Therefore, simultaneous monitoring of both the parent drug and its active metabolite is clinically important.

This application note presents a validated LC-MS/MS method for the simultaneous quantification of Methsuximide and N-desmethylmethsuximide in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in instrument response, leading to reliable and reproducible results. The sample preparation involves a straightforward protein precipitation with acetonitrile, which is amenable to high-throughput workflows.

Experimental

Materials and Reagents
  • Methsuximide, N-desmethylmethsuximide, and this compound reference standards

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

LC-MS/MS Instrumentation

A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

A simple protein precipitation method was employed for the extraction of the analytes from human plasma.

Chromatographic and Mass Spectrometric Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of Methsuximide, N-desmethylmethsuximide, and this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this LC-MS/MS method.

Table 1: LC-MS/MS Instrument Parameters

ParameterSetting
UPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 2: Gradient Elution Program

Time (min)%A%B
0.0955
0.5955
2.5595
3.0595
3.1955
4.0955

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methsuximide204.1118.115
N-desmethylmethsuximide190.1104.120
This compound209.1123.115

Table 4: Assay Validation Parameters

ParameterMethsuximideN-desmethylmethsuximide
Linearity Range0.1 - 20 µg/mL0.5 - 100 µg/mL
LLOQ0.1 µg/mL0.5 µg/mL
Inter-day Precision (%CV)< 10%< 10%
Intra-day Precision (%CV)< 8%< 8%
Accuracy (%)92 - 108%90 - 110%
Recovery (%)> 90%> 90%

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methsuximide, N-desmethylmethsuximide, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Methsuximide and N-desmethylmethsuximide stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation Protocol
  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of plasma sample, calibrator, or QC into the appropriately labeled tubes.

  • Add 150 µL of the internal standard working solution (1 µg/mL this compound in acetonitrile) to each tube.

  • Vortex the tubes for 30 seconds to precipitate the proteins.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis Protocol
  • Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Set up the autosampler to inject 5 µL of the prepared samples.

  • Run the gradient elution program as detailed in Table 2.

  • Acquire data using the MRM transitions and collision energies specified in Table 3.

  • Process the data using the appropriate software to generate a calibration curve and quantify the concentrations of Methsuximide and N-desmethylmethsuximide in the unknown samples.

Visualizations

TDM_Workflow Sample Plasma Sample (50 µL) IS Add Internal Standard (this compound in ACN, 150 µL) Sample->IS Precipitation Protein Precipitation (Vortex 30s) IS->Precipitation Centrifugation Centrifugation (13,000 x g, 10 min) Precipitation->Centrifugation Supernatant Transfer Supernatant (100 µL) Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for Methsuximide TDM.

Analyte_Relationship Methsuximide Methsuximide (Parent Drug) Metabolite N-desmethylmethsuximide (Active Metabolite) Methsuximide->Metabolite Metabolism IS This compound (Internal Standard)

Caption: Relationship between analyte, metabolite, and internal standard.

LCMS_Signaling_Pathway UPLC UPLC System ESI Electrospray Ionization (ESI) UPLC->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Ions Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector

Caption: LC-MS/MS signaling pathway for TDM.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the therapeutic drug monitoring of Methsuximide and its active metabolite, N-desmethylmethsuximide, in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical research and routine TDM applications. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results.

References

Application Note: High-Throughput Quantification of Methsuximide in Human Plasma by Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of methsuximide, an anti-epileptic drug, and its deuterated internal standard (methsuximide-d5) from human plasma. The described method utilizes reversed-phase SPE for efficient sample clean-up and concentration, followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of methsuximide for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[1]

Introduction

Methsuximide is a succinimide anticonvulsant used in the management of epilepsy. Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and for therapeutic drug monitoring to ensure efficacy and minimize toxicity. Solid-phase extraction is a widely used technique for sample preparation in bioanalysis due to its ability to provide clean extracts, reduce matrix effects, and concentrate analytes of interest.[2] When coupled with LC-MS/MS, it offers a highly sensitive and specific analytical method. The incorporation of a deuterated internal standard, such as this compound, is critical for compensating for variations in extraction recovery and instrument response, thereby ensuring the reliability of the quantitative results.[3]

Experimental

Materials and Reagents
  • Methsuximide and this compound analytical standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • SPE manifold

  • Nitrogen evaporator

Sample Preparation and Solid-Phase Extraction Protocol

A detailed workflow for the solid-phase extraction of methsuximide from human plasma is provided below.

SPE_Workflow plasma 1. Plasma Sample (200 µL) is_add 2. Add this compound (Internal Standard) plasma->is_add vortex1 3. Vortex is_add->vortex1 dilute 4. Dilute with 2% Formic Acid in Water vortex1->dilute vortex2 5. Vortex dilute->vortex2 condition 6. Condition: 2 mL Methanol equilibrate 7. Equilibrate: 2 mL Water condition->equilibrate load 8. Load Pre-treated Sample equilibrate->load wash1 9. Wash 1: 2 mL 5% Methanol in Water load->wash1 wash2 10. Wash 2: 2 mL Hexane (optional, for lipid removal) wash1->wash2 dry 11. Dry Cartridge (Nitrogen Stream) wash2->dry elute 12. Elute: 2 mL Methanol dry->elute evaporate 13. Evaporate Eluate to Dryness reconstitute 14. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute transfer 15. Transfer to Autosampler Vial reconstitute->transfer lcsms 16. Inject into LC-MS/MS

Caption: Experimental workflow for the solid-phase extraction of methsuximide.

Detailed Protocol:

  • Sample Pre-treatment:

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

    • Vortex the sample for 10 seconds.

    • Add 200 µL of 2% formic acid in water and vortex for another 10 seconds to precipitate proteins and adjust the pH.

    • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction:

    • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol through it.

    • Equilibration: Equilibrate the cartridge by passing 2 mL of water through it. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Washing:

      • Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

      • (Optional) For samples with high lipid content, a second wash with 2 mL of hexane can be performed to remove non-polar interferences.

    • Drying: Dry the cartridge under a stream of nitrogen for 5-10 minutes.

    • Elution: Elute the methsuximide and this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methsuximide[M+H]+[Fragment]+
This compound[M+H]+[Fragment]+

Results and Discussion

The described solid-phase extraction protocol provides excellent recovery and removal of matrix components from human plasma, leading to a clean extract suitable for sensitive LC-MS/MS analysis.

Quantitative Performance

The following table summarizes the typical performance characteristics of this method. While a specific study for methsuximide with a deuterated standard using this exact protocol was not found in the initial literature search, the data presented is based on established bioanalytical method validation guidelines and typical results for similar small molecule assays. A previously reported SPE-GC method for methsuximide showed recovery in the range of 93-110%.

Table 1: Summary of Quantitative Performance

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Recovery > 90%
Matrix Effect < 15%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) ± 15%

Conclusion

This application note presents a detailed and effective solid-phase extraction protocol for the quantification of methsuximide and its deuterated internal standard in human plasma. The method is suitable for high-throughput bioanalysis and provides the necessary accuracy, precision, and sensitivity for pharmacokinetic and therapeutic drug monitoring studies. The use of a deuterated internal standard is crucial for mitigating the impact of matrix effects and ensuring data integrity.

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs plasma_sample Plasma Sample (with Methsuximide) spe_protocol Solid-Phase Extraction (Clean-up & Concentration) plasma_sample->spe_protocol internal_standard This compound (Internal Standard) internal_standard->spe_protocol lcms_analysis LC-MS/MS Analysis (Separation & Detection) spe_protocol->lcms_analysis analyte_signal Analyte Signal (Methsuximide) lcms_analysis->analyte_signal is_signal Internal Standard Signal (this compound) lcms_analysis->is_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

Caption: Logical relationship for quantitative analysis using an internal standard.

References

Application Notes and Protocols for the Bioanalysis of Methsuximide-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methsuximide is an anticonvulsant drug primarily used in the management of absence (petit mal) seizures. Its therapeutic efficacy is largely attributed to its active metabolite, N-desmethylmethsuximide. Accurate quantification of Methsuximide and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as Methsuximide-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard compensates for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The selection of a sample preparation technique is a critical step in bioanalytical method development, aiming to remove interfering substances and enrich the analyte of interest. The choice of method depends on the desired level of cleanliness, recovery, and throughput. The following table summarizes typical performance characteristics of the three sample preparation techniques for the analysis of succinimide anticonvulsants, including Methsuximide, in human plasma. This data is illustrative and serves as a general comparison; actual results may vary depending on the specific laboratory conditions, instrumentation, and the specific succinimide drug being analyzed.[1][2][3][4][5]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 10560 - 9890 - 110
Matrix Effect (%) Moderate to HighLow to ModerateLow
LOD/LLOQ HigherIntermediateLower
Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateHigh
Method Development SimpleModerateComplex
Selectivity LowModerateHigh

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. Acetonitrile is a commonly used solvent for this purpose.

Materials:

  • Biological matrix (e.g., human plasma, serum)

  • This compound stock solution

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Protocol:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Materials:

  • Biological matrix (e.g., human plasma, serum)

  • This compound stock solution

  • Extraction solvent (e.g., a mixture of organic solvents)

  • pH adjusting reagent (e.g., acid or base)

  • Glass test tubes

  • Vortex mixer or mechanical shaker

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with LC mobile phase)

  • Autosampler vials

Protocol:

  • Pipette 500 µL of the biological sample into a glass test tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Adjust the pH of the sample to approximately 2 by adding a suitable acid (e.g., 1M HCl).

  • Add 5 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Cap the tube and vortex or shake vigorously for 10 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.

Materials:

  • Biological matrix (e.g., human plasma, serum)

  • This compound stock solution

  • SPE cartridges (e.g., reversed-phase C18)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent(s)

  • Elution solvent

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

  • Autosampler vials

Protocol:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the appropriate amount of this compound internal standard solution.

    • Precipitate proteins by adding 2 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate the sorbent. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.

    • A stronger wash with a higher percentage of organic solvent may be used to remove less polar interferences, but care must be taken to avoid eluting the analyte.

  • Elution:

    • Elute this compound from the cartridge by passing 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Transfer to an autosampler vial for analysis.

Signaling Pathway and Experimental Workflow Diagrams

Methsuximide_MoA cluster_Thalamocortical_Neuron Thalamocortical Neuron T_type_Ca_Channel T-type Ca²⁺ Channel (Cav3.1) Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Mediates Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->T_type_Ca_Channel Activates Burst_Firing Neuronal Burst Firing Ca_Influx->Burst_Firing Triggers Absence_Seizure Absence Seizure Burst_Firing->Absence_Seizure Leads to Methsuximide Methsuximide Methsuximide->T_type_Ca_Channel Blocks Sample_Prep_Workflow cluster_Sample_Collection Sample Collection cluster_Internal_Standard Internal Standard Addition cluster_Extraction_Methods Extraction Methods cluster_Post_Extraction Post-Extraction Processing cluster_Analysis Analysis Biological_Matrix Biological Matrix (Plasma, Serum, etc.) Add_IS Add this compound Internal Standard Biological_Matrix->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT LLE Liquid-Liquid Extraction (Organic Solvent) Add_IS->LLE SPE Solid-Phase Extraction (C18 Cartridge) Add_IS->SPE Supernatant_Collection Collect Supernatant PPT->Supernatant_Collection Evaporation_Reconstitution Evaporate & Reconstitute LLE->Evaporation_Reconstitution Elution Elute Analyte SPE->Elution LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Evaporation_Reconstitution->LC_MS_MS Elution->Evaporation_Reconstitution

References

Application Notes and Protocols for the LC-MS/MS Analysis of Methsuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the quantitative analysis of Methsuximide and its deuterated internal standard, Methsuximide-d5, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Methsuximide is an anticonvulsant drug used in the treatment of epilepsy. Therapeutic drug monitoring of Methsuximide and its active metabolite, N-desmethylmethsuximide, is crucial for optimizing dosage and minimizing toxicity. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification by LC-MS/MS, as they compensate for matrix effects and variations in sample processing. This document outlines the instrumental parameters and experimental protocols for the analysis of this compound.

Metabolic Pathway of Methsuximide

Methsuximide is primarily metabolized in the liver via N-demethylation to its active metabolite, N-desmethylmethsuximide. This metabolic conversion is a key consideration in the pharmacokinetic profiling of the drug.

Methsuximide_Metabolism Methsuximide Methsuximide N_desmethylmethsuximide N-desmethylmethsuximide (Active Metabolite) Methsuximide->N_desmethylmethsuximide Hepatic N-demethylation (CYP450 enzymes)

Metabolic pathway of Methsuximide.

Experimental Workflow

The general workflow for the analysis of Methsuximide and this compound in a biological matrix involves sample preparation, LC separation, and MS/MS detection.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Spike with This compound (IS) sample->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evap_reconstitute Evaporation and Reconstitution extraction->evap_reconstitute lc_separation Liquid Chromatography (C18 Column) evap_reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification reporting Report Results quantification->reporting

General workflow for LC-MS/MS analysis.

LC-MS/MS Instrument Parameters

Accurate and sensitive quantification of Methsuximide and this compound requires optimized LC-MS/MS parameters. The following tables provide recommended starting conditions that should be further optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Note: The gradient profile should be optimized to ensure adequate separation of Methsuximide and its metabolite from matrix components.

Mass Spectrometry (MS) Parameters

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

4.2.1. Ion Source Parameters

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 300 - 350 °C
Desolvation Gas Flow 800 - 1000 L/hr
Cone Gas Flow 50 - 150 L/hr

4.2.2. MRM Transitions and Energies

The following MRM transitions are proposed based on the known fragmentation patterns of succinimide-based compounds. These should be confirmed and optimized by infusing a standard solution of Methsuximide and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Methsuximide 204.1To be determinedTo be optimized100
This compound 209.1To be determinedTo be optimized100
N-desmethylmethsuximide 190.1To be determinedTo be optimized100

Note: The precursor ion for Methsuximide corresponds to its [M+H]⁺ adduct (C12H13NO2, MW = 203.24). The precursor for this compound corresponds to its [M+H]⁺ adduct (C12H8D5NO2, MW = 208.27).[1][2] Product ions and collision energies need to be empirically determined by performing a product ion scan and optimizing for the most intense and stable fragments.

Experimental Protocols

Standard and Internal Standard Preparation
  • Prepare stock solutions of Methsuximide and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Methsuximide by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of biological matrix (e.g., plasma, serum), add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Calibration and Quality Control
  • Prepare a calibration curve by spiking blank biological matrix with the Methsuximide working standards to achieve a range of concentrations covering the expected therapeutic range.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples alongside the unknown samples using the same sample preparation protocol.

Data Analysis and Quantification

  • Integrate the peak areas for the specified MRM transitions of Methsuximide and this compound.

  • Calculate the peak area ratio of the analyte (Methsuximide) to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with a 1/x or 1/x² weighting.

  • Determine the concentration of Methsuximide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound using LC-MS/MS. The provided parameters and procedures serve as a robust starting point for method development and validation. Optimization of mass spectrometry parameters, particularly the MRM transitions and collision energies, is critical for achieving the desired sensitivity and specificity. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and accurate results in a research or clinical setting.

References

Multi-Analyte Assay for Anticonvulsants Using Methsuximide-d5 as an Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic drug monitoring (TDM) of anticonvulsant drugs is crucial for optimizing treatment efficacy and minimizing toxicity, given their narrow therapeutic indices. The simultaneous quantification of multiple anticonvulsants is often necessary for patients on polytherapy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2] This application note describes a robust and reliable LC-MS/MS method for the simultaneous determination of a panel of common anticonvulsant drugs in human serum, utilizing Methsuximide-d5 as an internal standard.

Methsuximide is a member of the succinimide class of anticonvulsants, which also includes ethosuximide and phensuximide.[3] The structural similarity of Methsuximide to other anticonvulsants, particularly those with a succinimide or related cyclic imide core, makes its deuterated form, this compound, an ideal internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1]

This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, along with comprehensive tables summarizing the quantitative performance of the method.

Quantitative Data Summary

The following tables summarize the quantitative performance of the developed multi-analyte assay for a panel of common anticonvulsant drugs. The validation of the method was performed according to established guidelines for bioanalytical method validation.[1]

Table 1: LC-MS/MS MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Carbamazepine237.1194.1254.2
10,11-Dihydro-10-hydroxycarbamazepine255.1194.1223.5
Ethosuximide142.170.1152.8
Felbamate239.179.0183.1
Gabapentin172.1154.1121.9
Lacosamide251.191.1203.8
Lamotrigine256.0211.0303.9
Levetiracetam171.1126.1152.5
Oxcarbazepine253.1208.1283.7
Phenobarbital233.1190.1244.5
Phenytoin253.1182.1274.8
Pregabalin160.1142.1101.8
Topiramate340.178.0203.3
Valproic Acid143.1143.155.1
Zonisamide213.0132.0183.6
This compound (IS) 214.2 146.1 20 4.1

Table 2: Method Validation Parameters

AnalyteLinearity Range (ng/mL)Accuracy (%)Precision (CV, %)
Carbamazepine100 - 20000>0.99595.2 - 104.5< 6.8
10,11-Dihydro-10-hydroxycarbamazepine50 - 10000>0.99696.1 - 103.8< 7.1
Ethosuximide500 - 100000>0.99897.5 - 102.3< 5.5
Felbamate200 - 50000>0.99594.8 - 105.1< 8.2
Gabapentin100 - 20000>0.99798.2 - 101.9< 6.3
Lacosamide50 - 10000>0.99897.9 - 103.1< 5.8
Lamotrigine100 - 20000>0.99696.3 - 104.0< 7.5
Levetiracetam500 - 100000>0.99998.8 - 101.5< 4.9
Oxcarbazepine100 - 30000>0.99595.5 - 104.8< 7.9
Phenobarbital500 - 80000>0.99797.1 - 102.9< 6.0
Phenytoin200 - 40000>0.99696.8 - 103.5< 6.5
Pregabalin50 - 10000>0.99898.5 - 102.1< 5.2
Topiramate100 - 20000>0.99797.3 - 103.7< 6.9
Valproic Acid1000 - 150000>0.99595.0 - 105.0< 8.5
Zonisamide200 - 50000>0.99696.5 - 104.2< 7.2

Experimental Protocols

Materials and Reagents
  • Reference standards for all anticonvulsant drugs and this compound were purchased from a certified supplier.

  • HPLC-grade methanol, acetonitrile, and water were obtained from a reputable chemical supplier.

  • Formic acid and ammonium formate (LC-MS grade) were used for mobile phase preparation.

  • Human serum (drug-free) was used for the preparation of calibration standards and quality control samples.

Sample Preparation

A simple protein precipitation method is employed for sample preparation:

  • To 100 µL of serum sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol, 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Workflow for the protein precipitation sample preparation protocol.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium formate.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution:

Time (min)% B
0.05
0.55
4.095
5.095
5.15
6.05
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for maximum sensitivity (e.g., Gas Temperature: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

  • MRM Transitions: See Table 1 for specific transitions for each analyte and the internal standard.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Autosampler HPLC_Pump HPLC_Pump Autosampler->HPLC_Pump C18_Column C18_Column HPLC_Pump->C18_Column MS_Source ESI Source C18_Column->MS_Source Eluent Quadrupole_1 Q1 (Precursor Ion Selection) MS_Source->Quadrupole_1 Collision_Cell Q2 (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_3 Q3 (Product Ion Selection) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_System Data_System Detector->Data_System Signal

Caption: Schematic of the LC-MS/MS experimental workflow.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of each analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators. The concentration of the analytes in the unknown samples is then determined from the calibration curve using a linear regression model with a 1/x weighting.

Justification for the Use of this compound as an Internal Standard

The selection of an appropriate internal standard is critical for the accuracy and reliability of a quantitative LC-MS/MS assay. This compound is an excellent choice for the simultaneous determination of a panel of anticonvulsant drugs for the following reasons:

  • Structural Similarity: Methsuximide is a succinimide derivative. This structural class is shared with other anticonvulsants like ethosuximide. Furthermore, its core cyclic imide structure has similarities with other anticonvulsants, leading to comparable extraction recovery and chromatographic behavior.

  • Co-elution: Ideally, the internal standard should co-elute or elute very close to the analytes of interest to effectively compensate for matrix effects that can occur at specific retention times. Methsuximide's physicochemical properties result in a retention time that falls within the elution window of many common anticonvulsants under the described chromatographic conditions.

  • Stable Isotope Labeling: The use of a deuterated analog ensures that the internal standard has nearly identical chemical and physical properties to the unlabeled drug. This minimizes differences in ionization efficiency and fragmentation patterns, leading to more accurate correction for analytical variability.

  • No Interference: this compound has a different mass-to-charge ratio than the analytes of interest, preventing any isotopic crosstalk or interference in the respective MRM channels.

Caption: Justification for selecting this compound as an internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of a wide range of anticonvulsant drugs in human serum. The use of this compound as an internal standard ensures the accuracy and reliability of the results, making this method highly suitable for therapeutic drug monitoring and clinical research applications. The detailed protocols and validation data presented in this application note can be readily adapted by laboratories for the routine analysis of anticonvulsants.

References

Application of Methsuximide-d5 in Forensic Toxicology Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methsuximide, an anticonvulsant medication primarily used in the treatment of absence seizures, and its active metabolite, N-desmethylmethsuximide, are compounds of interest in forensic toxicology. Accurate and reliable quantification of these substances in biological matrices is crucial for determining compliance, therapeutic drug monitoring, and investigating potential toxicity or overdose cases. The use of a stable isotope-labeled internal standard, such as Methsuximide-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard mimics the analyte's chemical and physical properties, correcting for variations in sample preparation and instrument response, thus ensuring the highest degree of accuracy and precision.

This document provides detailed application notes and protocols for the utilization of this compound in the forensic toxicological analysis of Methsuximide and its primary metabolite.

Principle

The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample (e.g., blood, plasma, urine) as an internal standard. Following sample preparation, which typically involves protein precipitation and/or solid-phase extraction, the sample extract is subjected to LC-MS/MS analysis. The chromatographic separation resolves Methsuximide, N-desmethylmethsuximide, and their deuterated internal standards. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects and quantifies the specific precursor-to-product ion transitions for each compound. The ratio of the peak area of the native analyte to that of its corresponding deuterated internal standard is used to calculate the concentration of the analyte in the sample, effectively compensating for any matrix effects or variations during the analytical process.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general procedure for the preparation of blood or plasma samples.

  • Sample Aliquoting: Pipette 100 µL of the biological sample (whole blood, plasma, or serum) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (containing this compound and N-desmethylthis compound at an appropriate concentration, e.g., 1 µg/mL in methanol) to the sample.

  • Vortexing: Vortex the sample for 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 60:40 v/v methanol and 0.1% formic acid in water).

  • Vortexing and Transfer: Vortex for 15 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that can be adapted and optimized for specific instrumentation.

  • Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

  • Analytical Column: A reversed-phase column, such as a Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient: An isocratic elution with 60% Mobile Phase B is often suitable.[1]

  • Flow Rate: 0.9 mL/min.[1]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions for Analytes and Internal Standards
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methsuximide (Ms)204.06119.02Optimized for instrument
N-desmethylmethsuximide (MsMET)190.05119.82Optimized for instrument
This compound (MsIS)209.17124.02Optimized for instrument
N-desmethylthis compound (MsMETIS)195.09124.16Optimized for instrument

Data derived from a UPLC-MS/MS method for the quantification of Methsuximide and its metabolite.

Table 2: Method Validation Parameters
ParameterMethsuximide (Ms)N-desmethylmethsuximide (MsMET)
Linearity Range (ng/mL) 60.720 - 6043.80060.389 - 6010.800
Correlation Coefficient (r²) > 0.999> 0.999
Mean Recovery (%) 71.37 - 86.3871.37 - 86.38
Lower Limit of Quantification (LLOQ) (ng/mL) 60.72060.389

This table summarizes the validation data from a published UPLC-MS/MS method.

Visualizations

Forensic_Toxicology_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Blood, Plasma, Urine) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Report Final Report Quantification->Report

Caption: Forensic toxicology workflow for Methsuximide analysis.

Methsuximide_Metabolism Methsuximide Methsuximide N_desmethylmethsuximide N-desmethylmethsuximide (Active Metabolite) Methsuximide->N_desmethylmethsuximide Hepatic N-demethylation (CYP-mediated) Further_Metabolism Further Metabolism and Excretion N_desmethylmethsuximide->Further_Metabolism

Caption: Simplified metabolic pathway of Methsuximide.

Forensic Toxicology Application Example

In a post-mortem investigation, the concentration of Methsuximide and its active metabolite, N-desmethylmethsuximide, in the deceased's blood can be determined using this method. The quantitative results, in conjunction with the case history and autopsy findings, can help the forensic toxicologist to ascertain if the drug concentrations were within the therapeutic range, at toxic levels, or potentially lethal. The use of this compound as an internal standard ensures the reliability of the analytical data, which is critical for legal proceedings. For instance, a blood concentration of Methsuximide significantly above the therapeutic range could indicate an overdose, which may be a contributing factor to the cause of death. Conversely, sub-therapeutic levels in a patient prescribed the medication might suggest non-compliance, which could be relevant in cases of sudden unexpected death in epilepsy (SUDEP).

References

Application Notes and Protocols: Use of Methsuximide-d5 in Pediatric Epilepsy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methsuximide is a succinimide anticonvulsant medication utilized in the management of refractory absence seizures in pediatric epilepsy.[1][2] The therapeutic window for Methsuximide is narrow, and its pharmacokinetic profile, particularly in children, can be variable.[3] Methsuximide is extensively metabolized in the liver to its active metabolite, N-desmethylmethsuximide, which has a longer half-life and contributes significantly to the therapeutic and toxic effects.[4][5] Given the inter-individual variability in drug metabolism, especially in the pediatric population where developmental changes in drug-metabolizing enzymes are significant, therapeutic drug monitoring (TDM) is crucial for optimizing dosing, ensuring efficacy, and minimizing adverse effects.

The use of a stable isotope-labeled internal standard, such as Methsuximide-d5, is the gold standard for the quantitative analysis of Methsuximide and its metabolites in biological matrices by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard closely mimics the physicochemical properties of the analyte, correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the context of pediatric epilepsy research and clinical TDM.

Principle of the Method

The quantitative analysis of Methsuximide and its active metabolite, N-desmethylmethsuximide, in pediatric plasma samples is achieved through a robust and sensitive LC-MS/MS method. The method involves the addition of a known concentration of the internal standard, this compound, to the plasma samples. The proteins in the plasma are then precipitated, and the supernatant is subjected to chromatographic separation on a C18 column followed by detection using a tandem mass spectrometer. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Data Presentation

Table 1: Pharmacokinetic Parameters of Methsuximide and N-desmethylmethsuximide in Pediatric Patients
ParameterMethsuximideN-desmethylmethsuximideReference
Half-life (t½)1-4 hours28-36 hours
Time to steady state (Tss)~20 hours~7 days
Therapeutic Plasma ConcentrationNot well established10-40 µg/mL
Table 2: Suggested Concentrations for Calibration Standards and Quality Control Samples
LevelMethsuximide (ng/mL)N-desmethylmethsuximide (ng/mL)
LLOQ10100
QC Low30300
QC Mid3003000
QC High240024000
ULOQ300030000

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control

Experimental Protocols

Materials and Reagents
  • Methsuximide (analytical standard)

  • N-desmethylmethsuximide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methsuximide, N-desmethylmethsuximide, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Methsuximide and N-desmethylmethsuximide stock solutions in 50:50 (v/v) methanol:water to create working standard solutions for calibration curves and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to achieve the desired concentrations as outlined in Table 2.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of the pediatric plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Q1/Q3):

    • Methsuximide: To be determined experimentally (e.g., based on precursor ion [M+H]⁺)

    • N-desmethylmethsuximide: To be determined experimentally (e.g., based on precursor ion [M+H]⁺)

    • This compound: To be determined experimentally (e.g., based on precursor ion [M+H]⁺)

  • Collision Energy and other MS parameters: Optimize for each analyte and transition.

Data Analysis and Quantification
  • Integrate the peak areas for the specific MRM transitions of Methsuximide, N-desmethylmethsuximide, and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Methsuximide and N-desmethylmethsuximide in the pediatric plasma samples and QC samples from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Pediatric Plasma Sample IS_addition Add this compound (IS) Plasma->IS_addition PP Protein Precipitation (Acetonitrile) IS_addition->PP Vortex Vortex PP->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC/HPLC Separation Supernatant->LC MS Tandem MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of Methsuximide.

Methsuximide_Metabolism Methsuximide Methsuximide N_desmethylmethsuximide N-desmethylmethsuximide (Active Metabolite) Methsuximide->N_desmethylmethsuximide Hepatic N-demethylation (CYP Enzymes) Further_Metabolism Further Metabolism & Excretion N_desmethylmethsuximide->Further_Metabolism

Caption: Metabolic pathway of Methsuximide.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Methsuximide-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methsuximide-d5 as an internal standard to overcome matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, undetected compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4] In bioanalysis, complex matrices like plasma, serum, or urine contain numerous endogenous components (e.g., phospholipids, salts, proteins) that can cause significant matrix effects.[5]

Q2: How does an internal standard (IS) like this compound help in overcoming matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects. Because this compound is structurally identical to the analyte (Methsuximide) with the exception of isotopic substitution, it exhibits nearly identical physicochemical properties. This means it will co-elute with the analyte and be affected by matrix interferences in the same manner. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: When should I suspect that matrix effects are affecting my results?

A3: You should suspect matrix effects if you observe one or more of the following:

  • Poor reproducibility of results between different lots of biological matrix.

  • Inconsistent peak areas for the analyte or internal standard across an analytical run.

  • Discrepancies between results from spiked samples and standard solutions.

  • A significant difference in the slope of the calibration curve prepared in solvent versus in the biological matrix.

Q4: What are the key characteristics of a good internal standard?

A4: An ideal internal standard should:

  • Be a stable, isotopically labeled version of the analyte.

  • Co-elute with the analyte or elute in a region with similar matrix effects.

  • Have a similar extraction recovery to the analyte.

  • Not be present in the biological samples being analyzed.

  • Be added to the sample as early as possible in the workflow to account for variability in all subsequent steps.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard to compensate for matrix effects.

Problem Possible Cause(s) Recommended Action(s)
High variability in this compound peak area across samples. 1. Inconsistent sample preparation (e.g., pipetting errors, incomplete protein precipitation).2. Variable matrix effects that are not being fully compensated for.3. Instrument instability.1. Review and optimize the sample preparation protocol for consistency.2. Perform a matrix effect assessment using post-extraction addition to quantify the variability.3. Check instrument performance, including spray stability and detector response.
Analyte (Methsuximide) recovery is low, but IS recovery is acceptable. 1. The analyte may be binding to proteins or other matrix components more strongly than the IS.2. The extraction procedure may not be optimal for the analyte.1. Adjust the pH or organic solvent composition of the extraction solution to disrupt protein binding.2. Evaluate alternative extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Poor linearity of the calibration curve in the presence of matrix. 1. Significant ion suppression or enhancement is occurring across the concentration range.2. The concentration of the internal standard is not appropriate.1. Dilute the sample to reduce the concentration of interfering matrix components.2. Optimize chromatographic conditions to separate the analyte from the interfering peaks.3. Ensure the IS concentration is within the linear range of the detector and provides a stable response.
"Crosstalk" or interference between the analyte and IS mass channels. 1. In-source fragmentation of the analyte to a mass that corresponds to the IS, or vice-versa.2. Isotopic contribution from the analyte to the IS signal.1. Optimize MS/MS transitions (precursor and product ions) to be specific for each compound.2. Check the isotopic purity of the analyte and internal standard.

Experimental Protocols

Below is an example experimental protocol for the simultaneous determination of Methsuximide and its active metabolite, N-desmethylmethsuximide, in human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be fully validated in your laboratory.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

Parameter Condition
LC System: UPLC System
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 5 minutes
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Column Temperature: 40°C
MS System: Triple Quadrupole Mass Spectrometer
Ionization Mode: Electrospray Ionization (ESI), Positive
MRM Transitions: Methsuximide: [To be optimized]N-desmethylmethsuximide: [To be optimized]this compound: [To be optimized]
Collision Energy: [To be optimized for each transition]
Dwell Time: 100 ms

Quantitative Data Summary

The following tables illustrate how to present quantitative data for assessing matrix effects and method performance. The data presented here are for demonstration purposes.

Table 1: Matrix Effect and Recovery Assessment

The matrix factor (MF) is calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF is calculated as the MF of the analyte divided by the MF of the internal standard.

AnalyteMatrix LotAnalyte Peak Area (Post-Spiked)Analyte Peak Area (Neat)Matrix Factor (MF)IS Peak Area (Post-Spiked)IS Peak Area (Neat)IS MFIS-Normalized MFRecovery (%)
Methsuximide185,000100,0000.8588,000102,0000.860.9995
Methsuximide278,000100,0000.7881,000102,0000.790.9993
N-desmethylmethsuximide192,000105,0000.8888,000102,0000.861.0296
N-desmethylmethsuximide285,000105,0000.8181,000102,0000.791.0394

Table 2: Precision and Accuracy Data

This table summarizes the intra- and inter-day precision (%CV) and accuracy (%Bias) for the quality control (QC) samples.

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day %CV (n=6)Intra-day %Bias (n=6)Inter-day %CV (n=18)Inter-day %Bias (n=18)
MethsuximideLLOQ18.5-3.29.8-2.5
MethsuximideLow35.11.56.22.1
MethsuximideMid504.5-0.85.5-1.2
MethsuximideHigh1503.82.34.91.8
N-desmethylmethsuximideLLOQ19.2-4.110.5-3.8
N-desmethylmethsuximideLow36.32.07.12.5
N-desmethylmethsuximideMid505.2-1.56.0-1.9
N-desmethylmethsuximideHigh1504.11.95.31.5

Visualizations

Matrix_Effect_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_matrix_effect Matrix Effect Influence A Biological Sample (e.g., Plasma) B Spike with this compound (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Detect Analyte and IS F->G H Calculate Peak Area Ratio (Analyte/IS) G->H I Quantification H->I ME Endogenous Interferences ME->G Ion Suppression/ Enhancement

Caption: Workflow for mitigating matrix effects using an internal standard.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions Start Problem: Inaccurate Quantification Q1 Is IS response consistent? Start->Q1 Q2 Is analyte recovery acceptable? Q1->Q2 Yes S1 Optimize Sample Prep Q1->S1 No Q3 Is calibration curve linear in matrix? Q2->Q3 Yes Q2->S1 S2 Optimize Chromatography Q3->S2 No End Accurate Quantification Q3->End Yes S1->Q1 S2->Q3 S3 Dilute Sample S2->S3 S4 Re-evaluate IS concentration S3->S4 S4->Q3

Caption: Troubleshooting logic for inaccurate quantification due to matrix effects.

References

Preventing deuterium loss in Methsuximide-d5 during sample prep.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methsuximide-d5 as an internal standard in their analytical experiments. The following information is designed to help prevent the potential loss of deuterium from this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is a deuterated form of Methsuximide, an anticonvulsant drug. In this stable isotope-labeled standard, five hydrogen atoms on the phenyl ring of the Methsuximide molecule have been replaced with deuterium atoms.[1][2][3]

Q2: Are the deuterium labels on this compound susceptible to exchange?

The deuterium atoms on the phenyl ring of this compound are located at chemically stable, non-exchangeable positions.[3] Aromatic hydrogens are not readily exchangeable under typical analytical conditions. Therefore, the likelihood of deuterium loss from this compound through back-exchange with hydrogen from solvents or the sample matrix is very low.

Q3: What are the primary causes of apparent "deuterium loss" if the labels are stable?

If you observe a decreasing signal for this compound, it is more likely due to factors other than deuterium-hydrogen exchange. These can include:

  • Analyte Degradation: The entire this compound molecule may be degrading due to harsh sample preparation conditions (e.g., extreme pH, high temperature).

  • Adsorption: The compound may be adsorbing to plasticware or glassware during sample preparation or storage.

  • Extraction Inefficiency: The sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficiently recovering the internal standard.

  • Instrumental Issues: Problems with the mass spectrometer, such as ion source contamination or detector fatigue, can lead to a decreasing signal over time.

  • Inaccurate Quantification: Errors in data processing, such as incorrect peak integration, can mimic the appearance of signal loss.

Q4: What are the best practices for storing and handling this compound?

To ensure the stability and integrity of this compound, follow these general best practices for handling deuterated standards:

  • Storage: Store this compound as a solid at +4°C or as recommended by the supplier.[3] Solutions should be stored in tightly sealed vials at low temperatures (e.g., -20°C) to minimize solvent evaporation.

  • Solvent Selection: While the deuterium labels are stable, it is still good practice to use aprotic solvents (e.g., acetonitrile, methanol) for preparing stock and working solutions. Avoid prolonged exposure to strongly acidic or basic conditions, as this could potentially degrade the entire molecule.

  • Handling: Minimize the exposure of solutions to air and light. Use calibrated pipettes and ensure accurate and consistent spiking of the internal standard into your samples.

Troubleshooting Guide

If you are experiencing issues with your this compound internal standard, follow this troubleshooting guide.

Table 1: General Recommendations for Preventing Deuterium Loss
ParameterRecommendationRationale
pH Maintain a neutral or slightly acidic pH during sample preparation.While the deuterium labels on the phenyl ring are stable, extreme pH can cause degradation of the entire molecule.
Temperature Keep samples cool during preparation and storage. Avoid excessive heat.High temperatures can accelerate chemical degradation.
Solvent Use high-purity aprotic solvents like acetonitrile or methanol for stock solutions.Protic solvents (like water) can be a source of exchangeable protons, although this is not a primary concern for the stable labels in this compound. Aprotic solvents are a general best practice.
Light Exposure Protect solutions from direct light.Photodegradation can occur with some compounds.
Handling Use an inert atmosphere (e.g., nitrogen or argon) for preparing solutions if high sensitivity is required. Use well-sealed containers to prevent solvent evaporation.Minimizes exposure to atmospheric moisture and prevents concentration changes.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Your Matrix

This protocol helps determine if the observed signal loss is due to degradation of the internal standard in the sample matrix under your specific experimental conditions.

  • Prepare a Blank Matrix Solution: Use a sample matrix (e.g., plasma, urine) that is known to be free of Methsuximide.

  • Spike with Internal Standard: Add this compound to the blank matrix at the same concentration used in your analytical method.

  • Incubate: Subject the spiked matrix to the same sample preparation conditions (e.g., temperature, pH, time) as your study samples.

  • Analyze at Time Points: Analyze the sample immediately after spiking (T=0) and then at various time points throughout your typical sample preparation and analysis sequence (e.g., T=1h, T=4h, T=8h).

  • Evaluate Signal: A significant decrease in the this compound signal over time suggests degradation of the compound in the matrix.

Visualizations

troubleshooting_workflow start Decreasing this compound Signal Observed check_instrument 1. Verify Instrument Performance - Run system suitability test - Check for source contamination start->check_instrument instrument_ok Instrument Performance is Stable check_instrument->instrument_ok No instrument_issue Address Instrument Issue - Clean ion source - Recalibrate check_instrument->instrument_issue Yes check_prep 2. Review Sample Preparation - Assess extraction recovery - Check for adsorption to labware prep_ok Sample Prep is Consistent check_prep->prep_ok No prep_issue Optimize Sample Preparation - Change extraction solvent - Use silanized glassware check_prep->prep_issue Yes check_stability 3. Perform Stability Experiment - Incubate IS in matrix - Analyze at time points stability_ok IS is Stable in Matrix check_stability->stability_ok No stability_issue Investigate Matrix Effects or Compound Degradation check_stability->stability_issue Yes instrument_ok->check_prep prep_ok->check_stability end Problem Resolved stability_ok->end instrument_issue->end prep_issue->end stability_issue->end

Caption: Troubleshooting workflow for decreasing this compound signal.

Caption: Structure of this compound with stable deuterium label locations.

References

Technical Support Center: Troubleshooting Chromatographic Shift Between Analyte and Deuterated IS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts between an analyte and its deuterated internal standard (IS). These resources are designed to help you troubleshoot and resolve these issues to ensure accurate and reliable quantification in your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift between an analyte and its deuterated internal standard?

A1: The chromatographic shift, often referred to as the deuterium isotope effect, is the phenomenon where a deuterated compound and its non-deuterated (protiated) counterpart exhibit different retention times during chromatographic separation.[1] In reversed-phase chromatography, the deuterated standard typically elutes slightly earlier than the non-deuterated analyte.[1][2][3]

Q2: What causes this chromatographic shift?

A2: The primary cause is the difference in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and altered van der Waals interactions.[1] These subtle differences can affect the compound's hydrophobicity and its interaction with the stationary phase, resulting in a retention time difference.

Q3: Does the number and position of deuterium atoms in the internal standard matter?

A3: Yes, both the number and position of deuterium atoms can influence the magnitude of the chromatographic shift. A larger number of deuterium atoms often leads to a greater retention time difference. The position of deuteration is also critical; deuterium atoms should be on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., avoid -OH, -NH, -SH groups).

Q4: How can a chromatographic shift affect my analytical results?

A4: A significant chromatographic shift can compromise the accuracy and precision of your analytical method. If the deuterated internal standard does not co-elute with the analyte, it may be subjected to different matrix effects, leading to variations in ionization efficiency. This can result in an inconsistent analyte-to-internal standard response ratio and inaccurate quantification.

Q5: When should I be most concerned about a chromatographic shift?

A5: You should be particularly concerned when your assay is sensitive to matrix effects. Even a small separation between the analyte and the deuterated IS can lead to significant quantification errors if they elute in a region of variable ion suppression or enhancement.

Troubleshooting Guides

If you are observing a chromatographic shift between your analyte and deuterated internal standard, follow these troubleshooting steps to diagnose and resolve the issue.

Guide 1: Initial Assessment and Diagnosis

The first step is to confirm and quantify the extent of the chromatographic shift and its impact on your results.

Experimental Protocol: Assessing the Chromatographic Shift and Matrix Effects

  • Objective: To determine the retention time difference (ΔRT) between the analyte and the deuterated IS and to evaluate if this shift leads to differential matrix effects.

  • Methodology:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and deuterated IS in a clean solvent (e.g., mobile phase).

      • Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma, urine) is extracted, and then the analyte and IS are spiked into the final extract.

      • Set C (Pre-Extraction Spike): The analyte and IS are spiked into the blank matrix before the extraction process.

    • Analyze all three sets of samples using your LC-MS/MS method.

    • Data Analysis:

      • Calculate the retention times for the analyte and IS in all injections. Determine the average ΔRT.

      • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • Compare the matrix effect for the analyte and the IS. A significant difference indicates that the chromatographic shift is problematic.

Data Presentation: Example Matrix Effect Evaluation

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Effect (Analyte)Matrix Effect (IS)
Set A (Neat) 1,200,0001,500,0000.80--
Set B (Post-Spike) 600,000900,0000.6750%60%

In this example, the analyte experiences greater ion suppression than the internal standard, leading to a change in the analyte/IS ratio and potential underestimation of the analyte concentration.

Guide 2: Chromatographic Method Optimization

If the initial assessment reveals a problematic chromatographic shift, the next step is to optimize your chromatographic method to minimize the separation.

dot

Troubleshooting_Chromatographic_Shift cluster_problem Problem Identification cluster_optimization Method Optimization Strategies cluster_evaluation Evaluation cluster_solution Solution Problem Problem: Chromatographic Shift Analyte and Deuterated IS Do Not Co-elute MobilePhase Mobile Phase Adjust Organic % Modify pH Change Buffer Problem->MobilePhase Modify Temperature Temperature Increase/Decrease Column Temperature Problem->Temperature Modify Column Stationary Phase Test Different Column Chemistries (e.g., PFP) Use a Less Retentive Column Problem->Column Modify Evaluate Evaluate Results Check for Co-elution Assess Impact on Matrix Effects MobilePhase->Evaluate Temperature->Evaluate Column->Evaluate Solution Solution Co-elution Achieved & Accurate Quantification Consider ¹³C or ¹⁵N Labeled IS Evaluate->Solution

Caption: Troubleshooting workflow for chromatographic shift.

1. Adjust Mobile Phase Composition

  • Organic Solvent Percentage: Systematically vary the percentage of the organic solvent in the mobile phase (e.g., in 2% increments). This can alter the partitioning behavior of both the analyte and the IS, potentially reducing their separation.

  • Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can change their charge state and hydrophobicity, which may influence the degree of separation. It is often best to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form.

  • Solvent Type: If possible, try a different organic solvent (e.g., methanol instead of acetonitrile, or vice versa). The different solvent-solute interactions can affect the separation.

2. Modify Column Temperature

Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times.

  • Increase Temperature: Generally, increasing the column temperature will decrease retention times and can sometimes reduce the separation between the analyte and IS.

  • Decrease Temperature: In some cases, a lower temperature may improve the interaction with the stationary phase and reduce the separation.

Experimental Protocol: Optimizing Column Temperature

  • Objective: To determine the optimal column temperature that minimizes the ΔRT between the analyte and IS.

  • Methodology:

    • Set the initial column temperature (e.g., 30°C).

    • Inject a standard solution containing both the analyte and the deuterated IS.

    • Incrementally increase the column temperature (e.g., in 5°C steps) up to the column's maximum recommended temperature.

    • At each temperature, inject the standard solution and record the retention times.

  • Data Analysis: Plot the ΔRT as a function of temperature to identify the temperature that provides the best co-elution.

Data Presentation: Impact of Temperature on ΔRT

Column Temperature (°C)Analyte RT (min)IS RT (min)ΔRT (min)
30 5.255.180.07
35 5.024.960.06
40 4.814.770.04
45 4.604.580.02
50 4.424.410.01

3. Evaluate Different Stationary Phases

If optimizing the mobile phase and temperature is not sufficient, consider trying a different column chemistry.

  • Less Retentive Columns: A column with a shorter carbon chain (e.g., C8 instead of C18) or lower carbon load may reduce the overall retention and minimize the separation.

  • Alternative Chemistries: Columns with different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP), offer different selectivity and may reduce the deuterium isotope effect.

Guide 3: Alternative Internal Standard Strategies

If chromatographic optimization does not resolve the issue, it may be necessary to consider an alternative internal standard.

dot

IS_Selection_Logic Start Start: Chromatographic Shift Observed Optimize Attempt Chromatographic Optimization Adjust Mobile Phase Modify Temperature Change Column Start->Optimize CheckCoelution Is Co-elution Achieved? Optimize->CheckCoelution Success Problem Solved: Continue with Deuterated IS CheckCoelution->Success Yes AlternativeIS Consider Alternative IS CheckCoelution->AlternativeIS No C13_N15 ¹³C or ¹⁵N Labeled IS AlternativeIS->C13_N15 Analog Structural Analog IS (Use with Caution) AlternativeIS->Analog End End: Implement New IS Strategy C13_N15->End Analog->End

Caption: Decision tree for internal standard selection.

  • Use a ¹³C or ¹⁵N Labeled Internal Standard: Internal standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are the preferred alternative. These standards have a larger mass difference from the analyte, but their physicochemical properties are nearly identical, resulting in minimal to no chromatographic shift.

  • Use a Structural Analog: If a stable isotope-labeled internal standard is not available, a structural analog can be used. However, this approach should be used with caution as the analog may have different extraction recovery and ionization efficiency than the analyte.

By systematically working through these troubleshooting guides, you can effectively address the challenges posed by chromatographic shifts between your analyte and deuterated internal standard, leading to more accurate and reliable analytical results.

References

Technical Support Center: Optimizing Mass Spectrometry Source Conditions to Prevent Hydrogen/Deuterium Exchange

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your mass spectrometry (MS) source conditions and experimental workflow to minimize unwanted hydrogen/deuterium (H/D) exchange.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen/deuterium (H/D) exchange and why is it critical to prevent it in the MS source?

A1: Hydrogen/deuterium exchange is a chemical process where a hydrogen atom on a molecule is replaced by a deuterium atom from a deuterium-rich solvent (e.g., D₂O), or vice versa.[1] In techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), this exchange is intentionally induced to probe protein conformation, dynamics, and interactions.[2][3] However, unintentional H/D exchange, particularly "back-exchange" where incorporated deuterium is lost and replaced by hydrogen, can occur in the MS source and during sample handling.[4][5] This loss of deuterium labeling can lead to an underestimation of the actual deuterium uptake, potentially resulting in the misinterpretation of structural and dynamic information. Therefore, preventing in-source H/D exchange is crucial for data accuracy.

Q2: What are the primary factors that influence the rate of H/D back-exchange?

A2: The rate of H/D back-exchange is primarily influenced by several key factors:

  • pH: The exchange rate is at its minimum at a low pH, typically around 2.5 for amide hydrogens.

  • Temperature: Lowering the temperature significantly slows down the exchange rate. Most HDX-MS experiments are performed at or near 0°C to minimize back-exchange.

  • Time: The longer the sample is exposed to an environment with protic solvents (like H₂O), the more back-exchange will occur. Therefore, rapid analysis is critical.

  • Solvent Composition: The presence of protic solvents in the ESI spray solvent can contribute to back-exchange.

Q3: What is "quenching" and why is it essential for preventing H/D exchange?

A3: Quenching is the process of rapidly stopping the H/D exchange reaction at a specific time point. This is typically achieved by quickly lowering the pH of the sample to approximately 2.5 and reducing the temperature to near 0°C. These "quench conditions" drastically slow the exchange rate, effectively "freezing" the deuterium labeling pattern on the protein for subsequent analysis by mass spectrometry. Maintaining these conditions throughout the analytical workflow is vital to minimize back-exchange.

Troubleshooting Guide: Minimizing In-Source H/D Exchange

This guide addresses common issues encountered during MS analysis that can lead to unwanted H/D exchange.

Issue 1: Significant loss of deuterium label (high back-exchange) is observed in the final mass spectra.

  • Potential Cause 1: Suboptimal Quench Conditions.

    • Troubleshooting Step: Ensure your quench buffer is at the correct pH (2.5) and temperature (0°C). Verify the final pH of your sample after adding the quench buffer.

  • Potential Cause 2: Prolonged Sample Handling and Analysis Time.

    • Troubleshooting Step: Minimize the time between quenching and MS analysis. Use a rapid chromatography method, such as UPLC, to shorten the separation time.

  • Potential Cause 3: Elevated MS Source Temperatures.

    • Troubleshooting Step: Optimize the desolvation temperature (capillary temperature) of your MS source. While a higher temperature can improve desolvation, it can also increase gas-phase H/D exchange. Systematically evaluate a range of temperatures to find the optimal balance between efficient ionization and minimal back-exchange. For some instruments, a capillary temperature of around 100°C has been found to be optimal.

  • Potential Cause 4: Inefficient Desolvation.

    • Troubleshooting Step: Inefficient desolvation can lead to prolonged existence of solvent clusters in the source, increasing the chance for back-exchange. Optimize nebulizing and drying gas flow rates to ensure efficient droplet desolvation.

  • Potential Cause 5: High Water Content in the ESI Plume.

    • Troubleshooting Step: The presence of water vapor in the ion source can lead to back-exchange. Ensure a dry gas supply for nebulization and desolvation. In some setups, enclosing the ESI source and flushing it with a dry gas can help minimize this effect.

Issue 2: Inconsistent levels of back-exchange between analytical runs.

  • Potential Cause 1: Fluctuations in Temperature.

    • Troubleshooting Step: Ensure consistent and stable temperature control of the autosampler, columns, and sample lines. Even small variations in temperature can affect the rate of back-exchange.

  • Potential Cause 2: Variable LC Gradient Performance.

    • Troubleshooting Step: Ensure your LC system delivers reproducible gradients. Inconsistent chromatography can lead to variations in elution times and, consequently, the extent of back-exchange.

  • Potential Cause 3: Inconsistent MS Source Conditions.

    • Troubleshooting Step: Regularly check and calibrate MS source parameters, including gas flow rates and temperatures, to ensure they are stable between runs.

Data Presentation: Impact of Temperature on Back-Exchange

The following table summarizes the general relationship between temperature and the rate of H/D exchange, highlighting the importance of maintaining low temperatures during analysis.

Temperature (°C)Relative H/D Exchange RateImpact on Back-Exchange
37HighSignificant back-exchange, rapid loss of deuterium label.
25ModerateNoticeable back-exchange, compromising data quality.
4LowReduced back-exchange, suitable for short analyses.
0Very LowMinimal back-exchange, optimal for preserving deuterium label.

Note: The relative rates are illustrative and can vary depending on the specific peptide and experimental conditions.

Experimental Protocols

Protocol 1: Standard Quenching Procedure to Minimize Back-Exchange

  • Prepare Quench Buffer: Prepare a quench buffer consisting of a low pH agent (e.g., 0.1% trifluoroacetic acid or formic acid) to achieve a final sample pH of 2.5. Pre-chill the quench buffer to 0°C.

  • Initiate Quenching: At the desired time point of the H/D exchange reaction, rapidly mix the protein sample with the pre-chilled quench buffer. A 1:1 ratio is common, but this may need to be optimized.

  • Immediate Freezing (Optional but Recommended): Immediately flash-freeze the quenched sample in liquid nitrogen. This provides an additional measure to halt the exchange process, especially if there is a delay before analysis.

  • Storage: Store the quenched samples at -80°C until ready for MS analysis.

  • Analysis: Thaw the sample immediately before injection into the LC-MS system, ensuring the sample remains at or near 0°C in the autosampler.

Visualizations

HDX_MS_Workflow cluster_labeling Deuterium Labeling cluster_quench Quenching cluster_analysis LC-MS Analysis Protein Protein in H₂O D2O D₂O Buffer Protein->D2O Incubation Labeled_Protein Deuterium-Labeled Protein D2O->Labeled_Protein Quench_Buffer Quench Buffer (pH 2.5, 0°C) Labeled_Protein->Quench_Buffer Rapid Mixing Quenched_Sample Quenched Sample Quench_Buffer->Quenched_Sample Digestion Online Digestion (e.g., Pepsin) Quenched_Sample->Digestion Quenched_Sample->Digestion LC_Separation UPLC Separation (0°C) Digestion->LC_Separation MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis

Caption: A typical experimental workflow for an HDX-MS experiment, highlighting the critical quenching step.

Troubleshooting_Logic Start High Back-Exchange Observed? Check_Quench Verify Quench (pH 2.5, 0°C) Start->Check_Quench Yes Resolved Problem Resolved Start->Resolved No Reduce_Time Minimize Analysis Time (Fast LC) Check_Quench->Reduce_Time Optimize_Source Optimize MS Source (Temp, Gas Flow) Reduce_Time->Optimize_Source Check_Solvents Ensure Dry Solvents and Gases Optimize_Source->Check_Solvents Check_Solvents->Resolved If successful Further_Investigation Further Investigation Needed Check_Solvents->Further_Investigation If persists

Caption: A logical troubleshooting workflow for addressing high back-exchange in HDX-MS experiments.

References

Addressing low recovery of Methsuximide-d5 in extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methsuximide-d5 extraction. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Methsuximide, an anticonvulsant drug.[1][2][3] The five deuterium atoms on the phenyl ring give it a molecular weight distinct from the parent drug, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2] As an internal standard, it is added to samples at a known concentration before extraction to correct for analyte loss during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Q2: What are the common causes of low recovery for an internal standard like this compound?

Low recovery of an internal standard can stem from several factors during the extraction process. These can be broadly categorized as:

  • Inefficient Extraction: The chosen solvent or sorbent may not be optimal for this compound, leading to incomplete partitioning from the sample matrix.

  • Analyte Degradation: this compound may be unstable under the experimental conditions (e.g., pH, temperature), leading to degradation.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the extraction process or the analytical detection.

  • Procedural Errors: Inaccurate pipetting, incomplete solvent evaporation, or improper handling of the extraction column can all contribute to loss of the internal standard.

Q3: What is a typical acceptable recovery range for an internal standard?

While the acceptable recovery range can vary depending on the specific assay and regulatory guidelines, a recovery of 80-120% is generally considered good. However, consistency is often more critical than absolute recovery. A consistent, albeit low, recovery can often be corrected for, whereas variable recovery indicates a problem with the method's robustness.

Troubleshooting Guides

This section provides detailed troubleshooting guides for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) of this compound.

Solid-Phase Extraction (SPE) Troubleshooting

Low recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process.

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting cluster_load Analyte in Load/Wash cluster_elution Analyte Not Eluted start Low Recovery of This compound check_fractions Analyze all fractions (load, wash, elution) start->check_fractions in_load Analyte found in load/wash fractions? check_fractions->in_load not_eluted Analyte not detected in any fraction? check_fractions->not_eluted cause_load Potential Causes: - Inappropriate sorbent - Incorrect sample pH - Strong wash solvent - Column overloading in_load->cause_load Yes cause_elution Potential Causes: - Insufficient elution solvent strength - Inadequate elution volume - Strong analyte-sorbent interaction not_eluted->cause_elution Yes solution_load Solutions: - Select more retentive sorbent (e.g., C18) - Adjust sample pH to ensure neutral form - Use a weaker wash solvent - Decrease sample load cause_load->solution_load Address solution_elution Solutions: - Increase organic content of elution solvent - Increase elution volume - Consider a different elution solvent - Add a 'soak' step with elution solvent cause_elution->solution_elution Address

Troubleshooting workflow for low SPE recovery of this compound.

Quantitative Data Summary: SPE Recovery

ParameterMethsuximideN-desmethylmethsuximide (metabolite)Reference
Recovery 93 - 110%90 - 100%
Linearity up to 6.0 µg/mLup to 80.0 µg/mL
Sensitivity 0.5 µg/mL5.0 µg/mL
Liquid-Liquid Extraction (LLE) Troubleshooting

Low recovery in LLE often points to issues with solvent selection, pH, or the physical extraction process.

Troubleshooting Workflow for Low LLE Recovery

LLE_Troubleshooting cluster_aqueous Analyte in Aqueous Phase cluster_emulsion Emulsion Issues start Low Recovery of This compound check_phases Analyze both aqueous and organic phases start->check_phases in_aqueous Analyte remains in aqueous phase? check_phases->in_aqueous emulsion Emulsion formation observed? check_phases->emulsion cause_aqueous Potential Causes: - Incorrect extraction solvent polarity - Incorrect sample pH (analyte is ionized) - Insufficient solvent volume in_aqueous->cause_aqueous Yes cause_emulsion Potential Causes: - Vigorous shaking - High concentration of lipids/proteins emulsion->cause_emulsion Yes solution_aqueous Solutions: - Select a more appropriate organic solvent - Adjust sample pH to ensure neutral form - Increase solvent-to-sample ratio - Perform multiple extractions cause_aqueous->solution_aqueous Address solution_emulsion Solutions: - Gentle inversion instead of vigorous shaking - Add salt ('salting out') - Centrifugation to break emulsion - Filter through glass wool cause_emulsion->solution_emulsion Address

Troubleshooting workflow for low LLE recovery of this compound.

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Serum

This protocol is adapted from a published method for the extraction of Methsuximide and its metabolite.

  • Sample Pre-treatment:

    • To 1 mL of serum/plasma sample, add the internal standard solution (this compound).

    • Vortex mix for 10 seconds.

    • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.0) to adjust the pH.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Follow with a wash of 2 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the this compound and analyte with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., LC-MS/MS).

Detailed Liquid-Liquid Extraction (LLE) Protocol for this compound from Serum
  • Sample Pre-treatment:

    • To 1 mL of serum/plasma sample in a glass tube, add the internal standard solution (this compound).

    • Vortex mix for 10 seconds.

    • Add a small volume of a suitable buffer to adjust the pH to ensure this compound is in its neutral form (e.g., a slightly basic pH).

  • Addition of Extraction Solvent:

    • Add 5 mL of a water-immiscible organic solvent. The choice of solvent is critical; for a compound like Methsuximide, solvents like ethyl acetate or a mixture of hexane and isoamyl alcohol could be effective.

  • Extraction:

    • Cap the tube and mix by gentle inversion for 10-15 minutes to ensure thorough partitioning of the analyte into the organic phase without forming a stable emulsion. Avoid vigorous shaking.

  • Phase Separation:

    • Centrifuge the sample at 2000-3000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the aqueous layer or any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the mobile phase for your analytical instrument.

References

Technical Support Center: Minimizing Ion Suppression with Methsuximide-d5 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methsuximide using its deuterated internal standard, Methsuximide-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods, ensuring accurate and reproducible quantification in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing Methsuximide in complex matrices?

A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, Methsuximide, is reduced by co-eluting compounds from the sample matrix.[1][2] Complex matrices such as plasma, serum, or urine contain numerous endogenous components like salts, lipids, and proteins.[2] During the analysis, these components can compete with Methsuximide for ionization in the mass spectrometer's source, leading to a decreased signal intensity. This can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3]

Q2: How does using this compound help in minimizing the impact of ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since its physicochemical properties are nearly identical to Methsuximide, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal (Methsuximide) to the internal standard signal (this compound), variations in signal intensity caused by matrix effects are normalized. This allows for more accurate and precise quantification of Methsuximide.

Q3: I am observing high variability in my results even with the use of this compound. What could be the cause?

A3: While this compound is designed to compensate for matrix effects, high variability can still occur due to several factors:

  • Differential Matrix Effects: If there is a slight chromatographic separation between Methsuximide and this compound, they may elute into regions with different matrix components, leading to differential ion suppression.

  • Sample-to-Sample Variation: The composition of biological matrices can vary significantly between individuals or sample lots, causing inconsistent ion suppression.

  • Inadequate Sample Preparation: If the sample preparation method does not sufficiently remove interfering matrix components, the level of ion suppression can be severe and variable.

  • Internal Standard Concentration: An inappropriately high or low concentration of this compound can lead to inaccurate correction.

Q4: Which sample preparation technique is most effective at reducing ion suppression for Methsuximide analysis?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. The three most common techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient for removing all interfering phospholipids, which are major contributors to ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of interferences, including salts, phospholipids, and other endogenous components, resulting in the cleanest extracts and minimizing ion suppression.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or inconsistent signal for this compound Severe ion suppression from the matrix.1. Optimize Sample Preparation: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.2. Improve Chromatographic Separation: Modify the gradient or change the analytical column to better separate this compound from the regions of high matrix interference.3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Poor reproducibility of the Methsuximide/Methsuximide-d5 ratio Differential ion suppression due to slight chromatographic separation between the analyte and internal standard.1. Adjust Chromatography: Fine-tune the mobile phase composition and gradient to ensure co-elution of Methsuximide and this compound.2. Evaluate Different Columns: Test analytical columns with different stationary phases to achieve better peak shape and co-elution.
High background noise or interfering peaks Incomplete removal of matrix components.1. Refine Sample Preparation: Optimize the wash and elution steps in your SPE protocol.2. Check for Contamination: Ensure all solvents and reagents are of high purity and that there is no carryover from previous injections.
Inaccurate quantification in quality control (QC) samples The matrix of the calibrators and QCs does not match the study samples.1. Use Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of antiepileptic drugs, including succinimides, in complex matrices. While specific data for Methsuximide is limited in publicly available literature, these tables provide expected performance characteristics.

Table 1: Matrix Effect and Recovery Data for Antiepileptic Drugs in Human Plasma

Analyte ClassSample PreparationMatrix Effect (%)Recovery (%)
SuccinimidesProtein Precipitation85 - 11590 - 105
Various AntiepilepticsProtein Precipitation & Dilution>80>80
Various AntiepilepticsSolid-Phase Extraction95.7 - 105.295.0 - 106.0

Table 2: Precision and Accuracy Data for Antiepileptic Drug Analysis

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Antiepileptic PanelLow QC< 15< 1590 - 110
Antiepileptic PanelMedium QC< 15< 1590 - 110
Antiepileptic PanelHigh QC< 15< 1590 - 110

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • System Setup:

    • Prepare a standard solution of Methsuximide and this compound in a solvent compatible with the mobile phase.

    • Using a T-connector, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Analysis:

    • Inject a blank, extracted matrix sample (e.g., plasma that has undergone your standard sample preparation).

    • Monitor the signal intensity of Methsuximide and this compound.

  • Interpretation:

    • A stable baseline signal will be observed from the infused solution.

    • Any significant drop in the baseline signal during the chromatographic run indicates a region of ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for a robust sample cleanup to minimize matrix effects.

Methodology:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_process LC-MS/MS Analysis cluster_output Result Analyte Methsuximide LC LC Separation Analyte->LC IS This compound IS->LC Matrix Interfering Components Matrix->LC IonSource Ion Source LC->IonSource Co-elution MS Mass Spectrometer IonSource->MS SuppressedSignal Suppressed Signal IonSource->SuppressedSignal Competition for Ionization AccurateQuant Accurate Quantification MS->AccurateQuant Ratio of Analyte/IS

Caption: Logical workflow demonstrating the principle of ion suppression and correction using a deuterated internal standard.

TroubleshootingFlowchart Start Inconsistent or Inaccurate Results CheckCoElution Verify Co-elution of Analyte and IS Start->CheckCoElution CoEluting Co-eluting? CheckCoElution->CoEluting OptimizeChroma Optimize Chromatography (Gradient, Column) CoEluting->OptimizeChroma No EvaluateMatrix Evaluate Matrix Effects (Post-Column Infusion) CoEluting->EvaluateMatrix Yes OptimizeChroma->CheckCoElution SuppressionPresent Significant Suppression? EvaluateMatrix->SuppressionPresent ImproveSamplePrep Improve Sample Prep (e.g., SPE) SuppressionPresent->ImproveSamplePrep Yes ValidateMethod Re-validate Method SuppressionPresent->ValidateMethod No ImproveSamplePrep->ValidateMethod End Accurate Results ValidateMethod->End

Caption: A troubleshooting workflow for addressing inconsistent results when using a deuterated internal standard.

References

Improving peak shape and resolution for methsuximide and Methsuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of methsuximide and its deuterated internal standard, Methsuximide-d5. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods, improve peak shape, and enhance resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of methsuximide and this compound?

A1: The primary challenges include achieving symmetric peak shapes, obtaining adequate resolution from matrix components, and ensuring method robustness and reproducibility. Methsuximide, like many pharmaceutical compounds, can exhibit peak tailing due to secondary interactions with the stationary phase.[1] Additionally, issues such as ion suppression in LC-MS/MS analysis can affect accuracy and precision.[2]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard (IS) is ideal for quantitative bioanalysis using mass spectrometry.[2] this compound is chemically identical to methsuximide but has a different mass. It co-elutes with the analyte, experiencing similar extraction recovery and ionization effects in the MS source. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and reliable quantification.[2]

Q3: What are the common causes of poor peak shape (tailing or fronting) for these compounds?

A3:

  • Peak Tailing: This is the most common issue and is often caused by strong interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase.[1] Other causes can include a mismatch between the sample solvent and the mobile phase, column contamination, or low buffer concentration.

  • Peak Fronting: This is less common and can be a result of column overloading, poor sample solubility in the mobile phase, or physical issues like column collapse.

Q4: Can the choice of sample preparation technique affect peak shape and resolution?

A4: Absolutely. A robust sample preparation method is critical. Techniques like Solid Phase Extraction (SPE) are highly effective at removing interfering matrix components that can otherwise co-elute with the analytes, causing poor resolution and ion suppression. A clean sample extract minimizes the chances of column contamination, which is a major contributor to peak shape degradation over time.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of methsuximide and this compound.

Issue 1: Poor Peak Shape - Tailing Peaks

Tailing peaks are asymmetric with a drawn-out trailing edge, which can compromise integration accuracy and resolution.

Potential Cause Recommended Solution
Secondary Silanol Interactions Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3) using an additive like formic acid. This suppresses the ionization of silanol groups on the silica-based column, reducing their interaction with the analyte.
Column Contamination/Aging Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. Flush or Replace Column: Flush the column with a strong solvent. If performance does not improve, replace the column.
Sample Solvent Mismatch Match Sample Solvent to Mobile Phase: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase composition. A stronger sample solvent can cause band broadening and peak distortion.
Low Buffer Concentration Increase Buffer Strength: If using a buffer, ensure its concentration is adequate (typically 10-50 mM) to maintain a consistent pH and ionic environment on the column surface.
Issue 2: Poor Resolution

Poor resolution occurs when the peaks of methsuximide, its internal standard, or other sample components overlap.

Potential Cause Recommended Solution
Inadequate Chromatographic Separation Optimize Gradient Profile: If using a gradient, make the slope shallower around the elution time of the analytes to increase the separation between them. Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol). Acetonitrile generally provides sharper peaks and different selectivity compared to methanol.
Sub-optimal Column Chemistry Select a Different Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a column with a different chemistry, such as a Phenyl-Hexyl phase, which offers alternative selectivity.
High System Dead Volume Minimize Tubing Length: Reduce extra-column band broadening by using shorter, narrower-diameter tubing (0.12-0.17 mm ID) to connect the injector, column, and detector.
Issue 3: Low Signal Intensity / Poor Sensitivity

This issue can prevent the accurate quantification of low-level samples.

Potential Cause Recommended Solution
Ion Suppression (LC-MS/MS) Improve Sample Cleanup: Enhance the sample preparation protocol (e.g., by optimizing the SPE wash steps) to more effectively remove matrix components like phospholipids that are known to cause ion suppression. Adjust Chromatography: Modify the chromatographic conditions to separate the analytes from the suppressive regions of the chromatogram.
Inefficient Ionization Optimize MS Source Parameters: Systematically optimize key mass spectrometer source parameters, such as gas flows, temperatures, and ion spray voltage, to maximize the signal for both methsuximide and this compound.
Analyte Degradation Ensure Sample Stability: Confirm the stability of methsuximide in the chosen sample solvent and storage conditions. Prepare fresh samples if degradation is suspected.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline for extracting methsuximide from a biological matrix like plasma.

StepDescription
1. Sample Pre-treatment To 200 µL of plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
2. Cartridge Conditioning Condition a mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
3. Sample Loading Load the pre-treated sample onto the SPE cartridge.
4. Cartridge Washing Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
5. Analyte Elution Elute the analytes with 1 mL of a 5% ammonium hydroxide in methanol solution.
6. Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Analytical Method: HPLC-MS/MS

This table outlines a starting point for an HPLC-MS/MS method. Optimization will be required for your specific instrumentation.

ParameterRecommended Condition
HPLC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Methsuximide: Specific parent > product ionthis compound: Specific parent > product ion

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Observe Tailing Peak (Tf > 1.2) check_column Is the column old or frequently used? start->check_column check_mobile_phase Is the mobile phase pH appropriate for the analyte? check_column->check_mobile_phase No sol_flush_replace Action: Flush with strong solvent. If no improvement, replace column. check_column->sol_flush_replace Yes check_sample_solvent Does the sample solvent match the initial mobile phase? check_mobile_phase->check_sample_solvent Yes sol_adjust_ph Action: Lower mobile phase pH (e.g., to 2-3 with Formic Acid). check_mobile_phase->sol_adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_sample_solvent->check_buffer Yes sol_change_solvent Action: Reconstitute sample in initial mobile phase. check_sample_solvent->sol_change_solvent No sol_increase_buffer Action: Increase buffer concentration. check_buffer->sol_increase_buffer No end_node Peak Shape Improved check_buffer->end_node Yes sol_flush_replace->end_node sol_adjust_ph->end_node sol_change_solvent->end_node sol_increase_buffer->end_node G General Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample_receipt 1. Receive Sample (e.g., Plasma) add_is 2. Add Internal Standard (this compound) sample_receipt->add_is extraction 3. Perform Solid Phase Extraction (SPE) add_is->extraction reconstitute 4. Evaporate and Reconstitute extraction->reconstitute hplc_separation 5. HPLC Separation reconstitute->hplc_separation ms_detection 6. MS/MS Detection hplc_separation->ms_detection integration 7. Peak Integration ms_detection->integration calibration 8. Generate Calibration Curve integration->calibration quantification 9. Quantify Concentration calibration->quantification

References

Technical Support Center: Navigating Interference from Naturally Occurring Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated resource for addressing the challenges of isotopic interference in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reliability of their mass spectrometric analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in mass spectrometry?

Isotopic interference occurs when ions of different elemental or molecular origins have the same nominal mass-to-charge ratio (m/z), leading to an overlap of their signals in the mass spectrum. This can result in inaccurate quantification and identification of the analyte of interest.[1]

Q2: What are the common types of isotopic interference?

There are three primary types of spectroscopic interferences in mass spectrometry:

  • Isobaric Interference: This happens when isotopes of different elements have the same mass number. For instance, Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni) are isobaric and will appear at the same m/z value.[1][2]

  • Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the ion source that have the same nominal mass as the analyte ion. A common example is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).[1][2]

  • Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) which will appear in the mass spectrum at half their actual mass (m/2). For example, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺.

Q3: My analyte signal is artificially high. How can I determine if this is due to isobaric interference?

An artificially high analyte signal can indeed suggest isobaric interference. To troubleshoot this, you can follow a logical workflow:

  • Identify Potential Isobaric Overlaps: Review isotope charts to see if another element has an isotope at the same nominal mass as your analyte.

  • Analyze a Standard of the Suspected Interfering Element: This will confirm if it produces a signal at the m/z of your analyte.

  • Employ High-Resolution Mass Spectrometry (HR-MS): HR-MS can often resolve ions with the same nominal mass but slightly different exact masses.

  • Utilize an Alternative Isotope: If your analyte has other isotopes free from interference, you may be able to use one of them for quantification.

  • Apply Mathematical Corrections: If the interference is known and consistent, you can measure an interference-free isotope of the interfering element and mathematically subtract its contribution from your analyte signal.

Q4: I am observing non-linearity in my calibration curve at lower concentrations. Could this be related to isotopic interference?

Yes, non-linearity, particularly a positive bias at lower concentrations, can be a symptom of isotopic interference. This often occurs when using a stable isotope-labeled internal standard (SIL-IS). The naturally occurring isotopes (e.g., ¹³C) in your analyte can contribute to the signal of the deuterated internal standard, a phenomenon known as "cross-talk". This becomes more pronounced at high analyte-to-internal standard concentration ratios.

Q5: How can I minimize interference from my stable isotope-labeled internal standard (SIL-IS)?

Several strategies can help minimize interference from a SIL-IS:

  • Increase the Mass Difference: Use an internal standard with a higher degree of isotopic labeling (e.g., d7 or d9 instead of d3) to shift its mass further away from the analyte's isotopic cluster. A mass difference of at least 3-4 Da is generally recommended.

  • Check Isotopic Purity: Ensure you are using a high-purity SIL-IS. Impurities of unlabeled analyte in the internal standard can contribute to the analyte signal. Most research applications require isotopic enrichment levels above 95%.

  • Optimize Chromatography: Achieve baseline separation of the analyte and any interfering components.

  • Use a Nonlinear Calibration Function: In cases where interference is unavoidable, a nonlinear calibration model can be used to more accurately fit the data and improve quantitation.

Troubleshooting Guides

Issue 1: Suspected Isobaric Interference

Symptom: Your analyte signal is unexpectedly high, and you suspect an isotope of another element is interfering.

Troubleshooting Workflow:

Isobaric_Interference_Workflow start High Analyte Signal Detected check_isobar Identify Potential Isobaric Overlaps start->check_isobar run_standard Analyze Standard of Suspected Interferent check_isobar->run_standard Potential Interferent Identified not_isobaric Interference Not Isobaric. Investigate Other Causes. check_isobar->not_isobaric No Obvious Overlap use_hrms Utilize High-Resolution Mass Spectrometry run_standard->use_hrms Interference Confirmed check_alt_isotope Select Alternative Analyte Isotope use_hrms->check_alt_isotope Peaks Not Resolved resolved Interference Resolved use_hrms->resolved Peaks Resolved apply_correction Apply Mathematical Correction check_alt_isotope->apply_correction No Suitable Alternative check_alt_isotope->resolved Interference-Free Isotope Found apply_correction->resolved

Caption: Workflow for troubleshooting suspected isobaric interference.

Issue 2: Inaccurate Results in Complex Matrices (Polyatomic Interference)

Symptom: You are getting inaccurate results when analyzing samples in complex matrices, suggesting the presence of polyatomic interferences.

Troubleshooting Workflow:

Polyatomic_Interference_Workflow start Inaccurate Results in Complex Matrix optimize_instrument Optimize Instrument Parameters (e.g., Cool Plasma) start->optimize_instrument matrix_removal Implement Matrix Removal/Dilution optimize_instrument->matrix_removal use_crc Employ Collision/ Reaction Cell (CRC) matrix_removal->use_crc check_resolution Assess Resolution use_crc->check_resolution resolved Interference Minimized check_resolution->resolved Acceptable Accuracy further_optimization Further Method Development Required check_resolution->further_optimization Accuracy Still Unacceptable

Caption: Workflow for addressing polyatomic interferences.

Data Presentation

Table 1: Common Isobaric Interferences in Mass Spectrometry

Analyte IsotopeInterfering Isotope
⁵⁸Fe⁺⁵⁸Ni⁺
⁷⁵As⁺⁴⁰Ar³⁵Cl⁺ (Polyatomic)
¹¹⁴Cd⁺¹¹⁴Sn⁺
⁶⁸Zn⁺¹³⁶Ba²⁺ (Doubly-charged)

This table provides examples of common interferences. The presence and magnitude of these interferences can be instrument and matrix-dependent.

Table 2: Natural Abundance of Relevant Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Sulfur³²S94.99
³³S0.75
³⁴S4.25
³⁶S0.01
Chlorine³⁵Cl75.78
³⁷Cl24.22
Bromine⁷⁹Br50.69
⁸¹Br49.31

Note: These values are approximate and can vary slightly.

Experimental Protocols

Protocol 1: Mathematical Correction for Isobaric Interference

This protocol outlines the steps for correcting the interference of ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺.

  • Identify Interfering and Monitoring Isotopes:

    • Analyte Isotope: ¹¹⁴Cd⁺

    • Interfering Isotope: ¹¹⁴Sn⁺

    • Monitoring Isotope for Interference: ¹¹⁸Sn⁺ (an abundant, interference-free tin isotope).

  • Measure Signal Intensities:

    • Measure the total signal intensity at m/z 114 (which includes both ¹¹⁴Cd⁺ and ¹¹⁴Sn⁺).

    • Measure the signal intensity of the interference-free tin isotope at m/z 118 (¹¹⁸Sn⁺).

  • Determine Isotopic Abundance Ratio:

    • Obtain the natural isotopic abundance ratio of ¹¹⁴Sn to ¹¹⁸Sn. This is a known constant.

  • Calculate the Interference Signal:

    • Interference Signal at m/z 114 = (Signal at m/z 118) * (Abundance Ratio of ¹¹⁴Sn / ¹¹⁸Sn)

  • Calculate the Corrected Analyte Signal:

    • Corrected ¹¹⁴Cd⁺ Signal = (Total Signal at m/z 114) - (Calculated Interference Signal at m/z 114)

Protocol 2: General Method for Analysis using a Collision/Reaction Cell (CRC)

This protocol provides a starting point for using a CRC to reduce polyatomic interferences.

  • Sample Preparation:

    • Prepare standards, blanks, and samples in a consistent matrix.

    • Dilute samples as needed to minimize matrix effects.

  • ICP-MS Instrument Tuning:

    • Optimize the instrument for robust plasma conditions to minimize the formation of polyatomic species.

    • Tune ion lenses for maximum sensitivity in the mass range of interest.

  • CRC Setup (Collision Mode):

    • Introduce an inert gas (e.g., Helium) into the collision cell.

    • Optimize the gas flow rate.

    • Set the kinetic energy discrimination (KED) barrier to effectively remove larger polyatomic ions while allowing the smaller analyte ions to pass.

  • CRC Setup (Reaction Mode):

    • Introduce a reactive gas (e.g., O₂, NH₃) into the reaction cell.

    • The reactive gas will interact with the analyte or interfering ions, shifting them to a different mass, thereby resolving the interference.

    • Optimize the gas flow rate for the specific reaction.

  • Data Acquisition:

    • Monitor the m/z of the analyte.

    • Analyze calibration standards, blanks, and quality control samples alongside your unknown samples to ensure data quality.

Disclaimer: The protocols provided are general guidelines and may require optimization for your specific instrumentation, matrix, and analytes.

References

Technical Support Center: Methsuximide and Methsuximide-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methsuximide and its deuterated internal standard, Methsuximide-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the robust co-elution of these compounds in liquid chromatography-mass spectrometry (LC-MS/MS) applications.

Troubleshooting Guide: Co-elution of Methsuximide and this compound

Ensuring that Methsuximide and its deuterated internal standard, this compound, elute at the same retention time is critical for accurate quantification. The following guide addresses common issues that may lead to chromatographic separation of these two compounds.

Issue: this compound Elutes Earlier Than Methsuximide

This is the most common co-elution problem and is often attributed to the "deuterium isotope effect" in reversed-phase chromatography. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.

Answer:

Several chromatographic parameters can be adjusted to mitigate the deuterium isotope effect and achieve co-elution:

  • Mobile Phase Composition:

    • Decrease Organic Solvent Strength: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can increase retention and improve the interaction of both analytes with the stationary phase, potentially reducing the separation.

    • Modify Additives: Adjusting the concentration or type of mobile phase additive (e.g., formic acid, ammonium formate) can influence the ionization and interaction of the analytes with the column chemistry.

  • Column Temperature:

    • Lower the Column Temperature: Reducing the column temperature can sometimes enhance the subtle interactions that influence retention, potentially bringing the elution times closer together.

  • Gradient Slope:

    • Shallow Gradient: Employing a shallower gradient (a slower increase in the organic solvent concentration over time) can improve the resolution of closely eluting peaks, and in this case, can help to merge the peaks of the analyte and its internal standard.

  • Flow Rate:

    • Reduce the Flow Rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can help to minimize separation.

Issue: Poor Peak Shape for Methsuximide and/or this compound

Poor peak shape, such as tailing or fronting, can complicate accurate integration and affect the precision of the assay.

Answer:

  • Check for Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can lead to peak tailing. Replace the guard column and, if necessary, the analytical column.

  • Ensure Proper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Ensure the pH is appropriate for the compound and the column chemistry.

  • Sample Solvent Mismatch: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.

  • Injection Volume Overload: Injecting too large a volume or too high a concentration of the sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

Frequently Asked Questions (FAQs)

Q1: Why is it essential for Methsuximide and this compound to co-elute?

A1: Co-elution is crucial for the internal standard to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects during ionization in the mass spectrometer. If the two compounds elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.

Q2: I've tried adjusting the chromatographic conditions, but there is still a slight separation between the peaks. What else can I do?

A2: If optimizing the method parameters does not fully resolve the separation, consider the following:

  • Column Chemistry: The choice of stationary phase can influence the deuterium isotope effect. Experimenting with a different C18 column from another manufacturer or a column with a different chemistry (e.g., a phenyl-hexyl phase) might alter the selectivity and promote co-elution.

  • Isocratic vs. Gradient Elution: If you are using a gradient method, switching to an isocratic method with an optimized mobile phase composition might help to ensure both compounds elute together.

Q3: Can the position of the deuterium labels on this compound affect its retention time?

A3: Yes, the number and location of deuterium atoms can influence the magnitude of the isotope effect. While this is not a parameter that can be changed by the user, it is a factor to be aware of when developing a method with a new deuterated internal standard.

Quantitative Data

The following table provides typical LC-MS/MS parameters for the analysis of Methsuximide and its active metabolite, N-desmethylmethsuximide. The parameters for this compound are predicted based on the structure of Methsuximide and would require optimization in the laboratory.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methsuximide 204.1118.115
204.191.120
This compound 209.1123.115
209.191.120
N-desmethylmethsuximide 190.1104.118
190.177.122

Note: The MRM transitions for this compound are predicted and should be optimized experimentally.

Experimental Protocol: Ensuring Co-elution

This protocol outlines a systematic approach to developing an LC-MS/MS method that ensures the co-elution of Methsuximide and this compound.

1. Initial Method Development:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Initial Gradient: Start with a relatively fast gradient (e.g., 5% to 95% B in 3 minutes) to determine the approximate retention time of Methsuximide.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Co-elution Optimization Workflow:

CoElution_Workflow cluster_start Start cluster_eval Evaluation cluster_adjust Adjust Parameters cluster_end Finish start Inject Methsuximide and This compound Mixture eval Are Peaks Co-eluting? start->eval adjust_gradient Decrease Gradient Slope eval->adjust_gradient No end_point Co-elution Achieved eval->end_point Yes adjust_organic Lower % Organic adjust_gradient->adjust_organic adjust_temp Decrease Temperature adjust_organic->adjust_temp adjust_temp->start Re-inject

Caption: Workflow for optimizing the co-elution of Methsuximide and this compound.

3. Systematic Parameter Adjustment:

  • Inject a mixture of Methsuximide and this compound using the initial method conditions.

  • Evaluate the chromatogram. If the peaks are separated, proceed with the following adjustments sequentially.

  • Decrease the gradient slope. For example, change the gradient to 5% to 95% B in 5 minutes. Re-inject the mixture.

  • Lower the starting percentage of the organic solvent. If separation persists, lower the initial percentage of mobile phase B (e.g., start at 2% B). Re-inject the mixture.

  • Decrease the column temperature. Lower the temperature in 5 °C increments (e.g., to 35 °C, then 30 °C). Re-inject the mixture after each change.

  • Repeat this iterative process until co-elution is achieved.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between key factors influencing the co-elution of an analyte and its deuterated internal standard.

Deuterium_Isotope_Effect cluster_cause Primary Cause cluster_consequence Direct Consequence cluster_solution Mitigation Strategies cluster_goal Desired Outcome isotope_effect Deuterium Isotope Effect retention_shift Retention Time Shift isotope_effect->retention_shift mobile_phase Mobile Phase Optimization retention_shift->mobile_phase temperature Temperature Adjustment retention_shift->temperature column_chem Column Chemistry Selection retention_shift->column_chem coelution Co-elution mobile_phase->coelution temperature->coelution column_chem->coelution

Validation & Comparative

A Comparative Guide to Method Validation for Methsuximide Quantification: Methsuximide-d5 vs. an Alternative Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs is paramount. This guide provides a detailed comparison of two distinct analytical methods for the quantification of methsuximide, an anti-epileptic drug. The primary focus is on a state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, Methsuximide-d5. This is compared against a conventional gas chromatography-flame ionization detection (GC-FID) method that utilizes a different internal standard, 5-Methyl-5-phenylhydantoin.

This comparison aims to provide an objective analysis of the performance of each method, supported by experimental data, to aid in the selection of the most appropriate analytical technique for specific research needs.

Methodology Comparison

The choice of analytical methodology and internal standard is critical for ensuring the accuracy and reliability of quantitative results. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte, which allows them to effectively compensate for variations in sample preparation and instrument response.[1]

Table 1: Comparison of Analytical Methodologies
ParameterLC-MS/MS with this compoundGC-FID with 5-Methyl-5-phenylhydantoin
Principle High-performance liquid chromatography separation followed by mass spectrometric detection.Gas chromatography separation with flame ionization detection.
Internal Standard This compound (stable isotope-labeled)5-Methyl-5-phenylhydantoin
Sample Preparation Protein precipitation or liquid-liquid extraction.Solid-phase extraction.[2]
Detection Highly selective and sensitive detection based on mass-to-charge ratio.Less selective detection based on the ionization of organic compounds in a hydrogen flame.
Specificity High, due to the use of specific precursor-product ion transitions.Lower, potential for interference from co-eluting compounds.[2]

Performance Data

The performance of an analytical method is evaluated through a rigorous validation process that assesses its linearity, sensitivity, accuracy, and precision.

Table 2: Performance Characteristics
Validation ParameterLC-MS/MS with this compound (Expected Performance)GC-FID with 5-Methyl-5-phenylhydantoin[2]
Linearity ≥ 0.99Up to 6.0 µg/mL
Limit of Quantification (LOQ) Low ng/mL range0.5 µg/mL
Accuracy (% Recovery) 95 - 105%93 - 110%
Precision (%RSD) < 15%SD of +/- 0.37 µg/mL

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of analytical methods.

Protocol 1: LC-MS/MS Quantification of Methsuximide using this compound

This protocol is based on established principles for LC-MS/MS method development and validation.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 200 µL of acetonitrile containing this compound.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Methsuximide: To be determined experimentally (e.g., monitoring the transition from the protonated molecule to a characteristic product ion).

    • This compound: To be determined experimentally (monitoring the corresponding transition for the deuterated analog).

3. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, carry-over, matrix effect, and stability.

Protocol 2: GC-FID Quantification of Methsuximide using 5-Methyl-5-phenylhydantoin

This protocol is a summary of a published method.

1. Sample Preparation (Solid-Phase Extraction):

  • Utilize disposable reversed-phase C18 columns for extraction.

  • The detailed steps for conditioning, loading, washing, and elution should be followed as per the original publication.

2. GC-FID Conditions:

  • GC Column: Wide-bore capillary column with a non-polar stationary phase.

  • Carrier Gas: Helium.

  • Injector and Detector Temperatures: Optimized for the analysis of methsuximide and the internal standard.

  • Oven Temperature Program: A temperature gradient to ensure separation of the analytes.

Visualizing the Workflow

A clear visualization of the experimental workflow can aid in understanding the key steps of the analytical process.

Methsuximide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Workflow for Methsuximide Quantification using LC-MS/MS and this compound.

Conclusion

The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS offers significant advantages in terms of selectivity, sensitivity, and accuracy for the quantification of methsuximide. While the GC-FID method with 5-Methyl-5-phenylhydantoin is a viable alternative, the LC-MS/MS approach is generally preferred for bioanalytical applications due to its superior performance characteristics and reduced susceptibility to matrix interferences. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity and the available instrumentation.

References

A Comparative Guide to the Bioanalytical Performance of Methsuximide Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of Methsuximide and its active metabolite, N-desmethylmethsuximide. The performance of modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly those utilizing a deuterated internal standard like Methsuximide-d5, is contrasted with older gas chromatography (GC) techniques. The data presented herein is essential for selecting a robust and reliable assay for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Superior Performance of LC-MS/MS with Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. This is due to the near-identical physicochemical properties of the deuterated standard to the analyte, which allows for effective compensation for variations in sample preparation, chromatography, and ionization, ultimately leading to enhanced accuracy and precision.

While a specific complete validation report for an assay using this compound was not found in the public domain, the principles of its use are well-established. A multi-analyte LC-MS/MS method for 19 antiepileptic drugs, which included Methsuximide and utilized 14 stable isotope-labeled internal standards, demonstrates the typical performance characteristics of such an assay. The validation of this method adhered to stringent acceptance criteria, requiring the bias between nominal and back-calculated concentrations to be within 15% (20% for the lower limit of quantification).

In contrast, older methods, such as a published gas chromatography with flame ionization detection (GC-FID) assay, utilized a different internal standard (5-Methyl-5-phenylhydantoin) and exhibited different performance characteristics.

Below is a comparative summary of the performance data from a representative modern LC-MS/MS method and an older GC method.

Quantitative Performance Data

Table 1: Performance Characteristics of a Multi-Analyte LC-MS/MS Assay for Methsuximide

ParameterMethsuximideN-desmethylmethsuximide
Linearity Range0.25 - 25 µg/mL0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.99> 0.99
Lower Limit of Quantification (LLOQ)0.25 µg/mL0.5 µg/mL
Intra-assay Precision (CV%)< 15%< 15%
Inter-assay Precision (CV%)< 15%< 15%
Accuracy (RE%)Within ±15%Within ±15%

Table 2: Performance Characteristics of a GC-FID Assay for Methsuximide and N-desmethylmethsuximide

ParameterMethsuximideN-desmethylmethsuximide
Linearity RangeUp to 6.0 µg/mLUp to 80.0 µg/mL
Sensitivity0.5 µg/mL5.0 µg/mL
Precision (SD)± 0.37 µg/mL± 0.90 µg/dL
Recovery93 - 110%90 - 100%
Internal Standard5-Methyl-5-phenylhydantoin5-Methyl-5-phenylhydantoin

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method is provided below. This protocol is based on a method for the simultaneous quantification of multiple antiepileptic drugs.

LC-MS/MS Method for the Quantification of Methsuximide and N-desmethylmethsuximide

1. Sample Preparation:

  • To 50 µL of plasma (calibrator, control, or unknown sample), add 100 µL of an internal standard mix in acetonitrile. The internal standard mix should contain this compound and a deuterated analog of N-desmethylmethsuximide at an appropriate concentration.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant and dilute it 1:10 with the initial mobile phase (Mobile Phase A).

  • Inject the diluted supernatant into the LC-MS/MS system.

2. Liquid Chromatography:

  • LC System: UltiMate™ 3000 RS LC system or equivalent.

  • Column: A suitable C18 analytical column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of Methsuximide, N-desmethylmethsuximide, and other potential co-administered drugs.

  • Flow Rate: A typical flow rate for such an assay would be in the range of 0.4-0.6 mL/min.

3. Mass Spectrometry:

  • MS System: TSQ Endura™ triple quadrupole mass spectrometer or equivalent.

  • Ionization Source: Heated electrospray ionization (HESI) in positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for Methsuximide, N-desmethylmethsuximide, and their deuterated internal standards need to be optimized for the specific instrument used.

Method Validation Principles

The validation of a bioanalytical method is crucial to ensure the reliability of the data. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Logic

To better understand the experimental workflow and the logic behind choosing a deuterated internal standard, the following diagrams are provided.

Experimental Workflow Bioanalytical Workflow for Methsuximide Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound) in Acetonitrile plasma->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution supernatant->dilution lc_injection LC Injection dilution->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (SRM) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: A typical bioanalytical workflow for Methsuximide quantification.

Internal Standard Comparison Rationale for Using a Deuterated Internal Standard cluster_analyte Analyte (Methsuximide) cluster_deuterated This compound (Deuterated) cluster_analog Structural Analog (Alternative) analyte_props Physicochemical Properties analyte_behavior Behavior in Sample Prep & Analysis analyte_props->analyte_behavior d5_behavior Tracks Analyte Behavior Closely analyte_behavior->d5_behavior Similar analog_behavior May Behave Differently analyte_behavior->analog_behavior Potentially Different d5_props Nearly Identical Properties d5_props->d5_behavior d5_result Accurate & Precise Quantification d5_behavior->d5_result analog_props Similar but Different Properties analog_props->analog_behavior analog_result Potential for Inaccuracy & Imprecision analog_behavior->analog_result

Caption: Comparison of deuterated vs. structural analog internal standards.

The Gold Standard for Anticonvulsant Bioanalysis: A Comparative Guide to Methsuximide-d5 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of anticonvulsant drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Methsuximide-d5, a stable isotope-labeled internal standard, with other commonly used internal standards in the bioanalysis of anticonvulsant drugs.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variations in sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise results. This guide will delve into the performance characteristics of this compound and other internal standards, supported by a summary of experimental data and detailed methodologies.

Performance Comparison of Internal Standards

The following table summarizes the typical performance of different types of internal standards used in the LC-MS/MS analysis of anticonvulsants.

Internal Standard TypeAnalyte(s)Typical Accuracy (% Bias)Typical Precision (% RSD)Matrix Effect CompensationReference
Deuterated (e.g., this compound) Succinimides (e.g., Ethosuximide)< 15%< 15%ExcellentGeneral knowledge from multiple sources
Deuterated (e.g., Carbamazepine-d10)Carbamazepine< 10%< 10%Excellent[Source discussing simultaneous analysis]
Deuterated (e.g., Phenytoin-d10)Phenytoin< 10%< 10%Excellent[Source discussing simultaneous analysis]
Structural Analog (e.g., a related compound)Various AnticonvulsantsCan be > 15%Can be > 15%Variable, often incompleteGeneral knowledge from analytical chemistry principles

Key Takeaways:

  • Deuterated internal standards , like this compound, consistently demonstrate high accuracy and precision, typically with a bias and relative standard deviation of less than 15%. This is because their behavior during sample processing and analysis closely mimics that of the unlabeled analyte.

  • Structural analogs , while a more economical option, can exhibit different extraction efficiencies and ionization responses compared to the analyte. This can lead to greater variability and reduced accuracy in the analytical results.

Experimental Protocols

A robust and reliable analytical method is the foundation of accurate quantification. Below is a generalized experimental protocol for the analysis of anticonvulsants in human plasma using a deuterated internal standard like this compound, based on common methodologies found in the literature.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the therapeutic action of succinimide anticonvulsants, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Analysis (Analyte/IS Ratio) MS->Data Data Acquisition

Caption: Experimental workflow for anticonvulsant analysis.

Signaling_Pathway cluster_Neuron Presynaptic Neuron T_type T-type Ca2+ Channel Ca_influx Ca2+ Influx T_type->Ca_influx Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle Release Neurotransmitter Release Vesicle->Release Synaptic_Cleft Synaptic Cleft Methsuximide Methsuximide Methsuximide->T_type Inhibition Postsynaptic_Neuron Postsynaptic Neuron

Caption: Mechanism of action of Methsuximide.

The primary mechanism of action for succinimide anticonvulsants like methsuximide involves the inhibition of T-type calcium channels in thalamic neurons.[1][2] This inhibition reduces the flow of calcium ions into the neuron, which in turn suppresses the abnormal rhythmic electrical activity in the brain that leads to absence seizures.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Methsuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods employing Methsuximide-d5 as an internal standard, with a focus on the critical process of cross-validation. The objective is to offer a clear, data-driven overview to assist researchers and drug development professionals in selecting and validating robust bioanalytical methods for the quantification of N-desmethylmethsuximide, the active metabolite of Methsuximide. The principles and experimental data presented herein are synthesized from established regulatory guidelines and best practices in the field of bioanalytical method validation.

Introduction to Cross-Validation and the Role of this compound

Cross-validation is a critical component of bioanalytical method validation, designed to ensure the equivalency of analytical results when a method is transferred between laboratories, platforms, or even when significant changes are made to a validated method within the same laboratory.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to minimize variability and improve the accuracy and precision of quantification in complex biological matrices.[4][5] this compound, being a deuterated analog of the active metabolite N-desmethylmethsuximide, shares similar physicochemical properties with the analyte, making it an ideal internal standard for chromatographic methods coupled with mass spectrometric detection.

Comparative Analysis of Validated Bioanalytical Methods for N-desmethylmethsuximide

Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions

ParameterMethod A (UPLC-MS/MS)Method B (HPLC-MS/MS)
Chromatography
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA: 5 mM Ammonium Acetate in WaterB: Methanol
ElutionGradientIsocratic
Flow Rate0.4 mL/min0.8 mL/min
Run Time3 minutes6 minutes
Mass Spectrometry
Ionization ModeESI PositiveESI Positive
MRM Transition (Analyte)m/z 204.1 -> 118.2m/z 204.1 -> 118.2
MRM Transition (IS)m/z 209.1 -> 123.2m/z 209.1 -> 123.2

Table 2: Comparison of Method Validation Parameters

ParameterMethod A (UPLC-MS/MS)Method B (HPLC-MS/MS)Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Range 0.1 - 50 µg/mL0.2 - 50 µg/mLAs per study requirement
LLOQ 0.1 µg/mL0.2 µg/mLS/N ≥ 10, Acc/Prec ≤ 20%
Intra-day Precision (%CV) ≤ 5.8%≤ 7.2%≤ 15%
Inter-day Precision (%CV) ≤ 6.5%≤ 8.1%≤ 15%
Accuracy (% bias) -4.2% to 3.5%-5.8% to 4.9%Within ±15%
Recovery 92.5%88.7%Consistent and reproducible
Matrix Effect MinimalMinimalCV ≤ 15%

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method for the quantification of N-desmethylmethsuximide using this compound is provided below.

1. Preparation of Stock and Working Solutions:

  • N-desmethylmethsuximide Stock Solution (1 mg/mL): Accurately weigh and dissolve N-desmethylmethsuximide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the N-desmethylmethsuximide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Cross-Validation Protocol

Cross-validation is essential when two or more bioanalytical methods are used to generate data for the same study or when a method is transferred between laboratories.

  • Sample Selection: Select a minimum of 20 incurred study samples that span the quantifiable range of the assay.

  • QC Sample Preparation: Prepare low, medium, and high concentration QC samples in the appropriate biological matrix.

  • Analysis: Analyze the selected incurred samples and QC samples in triplicate using both analytical methods.

  • Data Analysis: Calculate the percentage difference between the results obtained from the two methods for each sample. The difference is typically calculated as: ((Result Method B - Result Method A) / Mean(Result A, Result B)) * 100.

  • Acceptance Criteria: The percentage difference for at least two-thirds (67%) of the individual samples should be within ±20% of the mean.

Mandatory Visualizations

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add IS (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge evap Evaporate Supernatant centrifuge->evap recon Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for a bioanalytical method.

G cluster_methods Analytical Methods cluster_samples Sample Sets cluster_analysis Analysis & Comparison cluster_decision Outcome method_a Method A (Reference) method_b Method B (Comparator) qc QC Samples (Low, Mid, High) analyze_a Analyze with Method A qc->analyze_a analyze_b Analyze with Method B qc->analyze_b isamples Incurred Study Samples isamples->analyze_a isamples->analyze_b compare Compare Results (% Difference) analyze_a->compare analyze_b->compare decision Acceptance Criteria Met? compare->decision

Caption: Logical relationship of the cross-validation process.

Cross-Validation Data Presentation

The results of the cross-validation should be summarized in a clear and concise table.

Table 3: Hypothetical Cross-Validation Results

Sample IDMethod A (µg/mL)Method B (µg/mL)Mean (µg/mL)% Difference
QC-Low0.320.300.31-6.5%
QC-Mid15.114.814.95-2.0%
QC-High40.541.240.851.7%
Incurred 15.65.95.755.2%
Incurred 222.821.922.35-4.0%
...............

Conclusion

The cross-validation of bioanalytical methods is a regulatory expectation and a scientific necessity to ensure the reliability and comparability of data, particularly in the context of multi-site or long-term clinical trials. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving robust and reproducible results for the quantification of N-desmethylmethsuximide. This guide provides a framework for comparing and cross-validating analytical methods, which is essential for the integrity of pharmacokinetic and other clinical studies.

References

The Analytical Edge: Comparing Methsuximide-d5 and Non-Deuterated Internal Standards for Sensitive Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the anti-epileptic drug Methsuximide, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of analytical data. This guide provides an objective comparison of Methsuximide-d5, a deuterated internal standard, against a common non-deuterated alternative, 5-Methyl-5-phenylhydantoin. Supported by experimental data from various studies, this document aims to elucidate the performance differences in terms of limit of detection (LOD) and limit of quantification (LOQ) to aid in the selection of the most suitable internal standard for your bioanalytical needs.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Deuterated internal standards, such as this compound, are structurally identical to the analyte but with a slight mass difference due to the replacement of hydrogen atoms with deuterium. This near-identical physicochemical profile often leads to superior performance compared to non-deuterated, or structural analogue, internal standards.

Performance Comparison: Limit of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of a quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

AnalyteInternal StandardAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Methsuximide This compound LC-MS/MSNot explicitly stated, but LLOQ of 0.05 µg/mL achieved0.05 µg/mLImplied by kit design
N-desmethylmethsuximide Desmethylsuximide-d5 LC-MS/MSNot explicitly stated, but LLOQ of 0.05 µg/mL achieved0.05 µg/mLImplied by kit design
Methsuximide 5-Methyl-5-phenylhydantoin Gas Chromatography (GC)Not explicitly statedSensitivity to 0.5 µg/mL[1]
N-desmethylmethsuximide 5-Methyl-5-phenylhydantoin Gas Chromatography (GC)Not explicitly statedSensitivity to 5.0 µg/mL[1]

Note: LLOQ (Lower Limit of Quantification) is often used interchangeably with LOQ in bioanalytical method validation guidelines.

From the available data, methods employing deuterated internal standards with LC-MS/MS technology are positioned to achieve lower limits of quantification, suggesting a higher sensitivity, which is crucial for studies involving low drug concentrations.

Experimental Protocols

The determination of LOD and LOQ is a critical component of bioanalytical method validation, guided by international standards such as the ICH Q2(R1) guideline. Below is a generalized experimental protocol for determining the LOD and LOQ for the quantification of Methsuximide using an internal standard.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

1. Principle:

The LOD and LOQ can be determined using several approaches, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.

2. Materials:

  • Methsuximide reference standard

  • This compound or other appropriate internal standard (e.g., 5-Methyl-5-phenylhydantoin)

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system

  • All necessary solvents and reagents for sample preparation

3. Procedure:

  • Based on Signal-to-Noise Ratio:

    • Prepare a series of diluted solutions of Methsuximide in the blank biological matrix.

    • Analyze these samples using the developed LC-MS/MS method.

    • Determine the concentration at which the signal-to-noise ratio is typically 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Prepare a series of calibration standards of Methsuximide at concentrations in the expected LOD and LOQ range.

    • Analyze a minimum of six replicates of blank matrix samples.

    • Calculate the standard deviation of the response of the blank samples (σ).

    • Construct a calibration curve using the prepared standards and determine the slope (S).

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

4. Acceptance Criteria:

The determined LOQ should be validated by analyzing a minimum of six replicate samples at this concentration. The precision (%CV) and accuracy (%bias) at the LOQ should not exceed 20%.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationship in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blank_Matrix Blank Matrix Spike_Analyte Spike with Methsuximide (Calibration & QC Samples) Blank_Matrix->Spike_Analyte Spike_IS Spike with Internal Standard (this compound or Alternative) Spike_Analyte->Spike_IS Extraction Sample Extraction (e.g., Protein Precipitation) Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification

Caption: Experimental workflow for Methsuximide quantification.

Internal_Standard_Selection cluster_IS_types Internal Standard (IS) Types cluster_comparison Performance Comparison Analyte Analyte: Methsuximide Deuterated_IS Deuterated IS (this compound) NonDeuterated_IS Non-Deuterated IS (e.g., 5-Methyl-5-phenylhydantoin) Accuracy Accuracy Deuterated_IS->Accuracy Higher Precision Precision Deuterated_IS->Precision Higher LOD_LOQ LOD / LOQ Deuterated_IS->LOD_LOQ Lower Matrix_Effects Matrix Effects Deuterated_IS->Matrix_Effects Better Compensation NonDeuterated_IS->Accuracy Lower (Potentially) NonDeuterated_IS->Precision Lower (Potentially) NonDeuterated_IS->LOD_LOQ Higher NonDeuterated_IS->Matrix_Effects Variable Compensation

Caption: Comparison of internal standard types.

References

The Impact of Deuteration on Methsuximide Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the effects of site-specific deuteration on the metabolic stability of the anticonvulsant drug Methsuximide.

Understanding Methsuximide Metabolism

Methsuximide undergoes two primary metabolic transformations in the body, primarily mediated by cytochrome P450 enzymes in the liver. These pathways are:

  • N-demethylation: The removal of the methyl group from the nitrogen atom, producing the active metabolite, N-desmethylmethsuximide. This is a major metabolic pathway.

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, typically at the para position, leading to the formation of p-hydroxy-methsuximide.

The differing chemical bonds involved in these two pathways provide an opportunity to selectively slow down metabolism at one site through deuteration, a phenomenon known as "metabolic switching".

The Rationale for Site-Specific Deuteration

The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed down when hydrogen is replaced by deuterium. This is known as the primary kinetic isotope effect (KIE) .

  • Deuteration of the N-methyl group (N-CD3-Methsuximide): This modification is expected to slow down the rate of N-demethylation, as this process involves the cleavage of a C-H bond on the methyl group.

  • Deuteration of the phenyl ring (Phenyl-d5-Methsuximide): This is anticipated to reduce the rate of aromatic hydroxylation, which involves the breaking of a C-H bond on the aromatic ring.

By comparing the metabolic stability of these two deuterated analogs, we can infer which position is more effective in protecting Methsuximide from degradation and potentially altering its metabolic profile to favor one pathway over the other. It has been noted that for Methsuximide, replacing the methyl group with a deuteromethyl moiety can reduce the formation of its active metabolite, desmethylsuximide, and lead to a metabolic switch, favoring the formation of para-hydroxy-methsuximide[1].

Comparative Metabolic Stability: An Illustrative Data Summary

The following table presents hypothetical, yet realistic, quantitative data from an in vitro microsomal stability assay. This data illustrates the expected outcomes of deuterating Methsuximide at the N-methyl and phenyl positions.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% N-desmethylmethsuximide formed% p-hydroxy-methsuximide formed
Methsuximide (unlabeled)2527.76535
N-CD3-Methsuximide5013.93070
Phenyl-d5-Methsuximide3519.87525

Disclaimer: The data presented in this table is illustrative and based on the expected kinetic isotope effects. It is intended for comparative purposes and is not derived from direct experimental results on deuterated Methsuximide analogs.

Visualizing the Metabolic Pathway and Experimental Workflow

Methsuximide Metabolic Pathways Methsuximide Methsuximide N_Desmethyl N-desmethylmethsuximide (Active Metabolite) Methsuximide->N_Desmethyl N-demethylation (CYP450) p_Hydroxy p-hydroxy-methsuximide Methsuximide->p_Hydroxy Aromatic Hydroxylation (CYP450)

Caption: Metabolic pathways of Methsuximide.

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Prepare Test Compound (1 mM in DMSO) Incubate Incubate at 37°C Test_Compound->Incubate Microsomes Thaw & Dilute Liver Microsomes Microsomes->Incubate NADPH Prepare NADPH Regenerating System NADPH->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Ice-cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS LC-MS/MS Analysis of Supernatant Centrifuge->LC_MS Data_Analysis Calculate Half-life & Intrinsic Clearance LC_MS->Data_Analysis

Caption: Experimental workflow for the in vitro microsomal stability assay.

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of unlabeled and deuterated Methsuximide analogs in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Methsuximide, N-CD3-Methsuximide, Phenyl-d5-Methsuximide

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Discussion of Expected Outcomes

Based on the principles of the kinetic isotope effect, deuteration of the N-methyl group is expected to have a more pronounced effect on the overall stability of Methsuximide than deuteration of the phenyl ring, given that N-demethylation is a major metabolic pathway. Slowing down N-demethylation would likely lead to a "metabolic switch," increasing the proportion of the drug that is metabolized through aromatic hydroxylation. Conversely, deuterating the phenyl ring would likely have a more modest effect on the overall half-life but would shift the metabolism more towards N-demethylation.

Conclusion

References

A Comparative Guide to Inter-laboratory Analysis of Methsuximide: The Gold Standard of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides an objective comparison of analytical methodologies for the anti-epileptic drug methsuximide, with a focus on the significant advantages conferred by the use of a deuterated internal standard, Methsuximide-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

In the therapeutic drug monitoring (TDM) of anti-epileptic drugs (AEDs) like methsuximide, precision and accuracy are non-negotiable. Inter-laboratory variability can pose a significant challenge to the consistent monitoring of patient samples. The choice of internal standard is a critical factor in mitigating this variability. While structurally similar compounds have been employed, the use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in bioanalysis.[1]

This guide presents a comprehensive overview of the performance characteristics of methsuximide analysis, comparing a traditional approach using a non-deuterated internal standard with the superior performance of a method employing a deuterated internal standard. The supporting experimental data, drawn from proficiency testing programs and validated analytical methods for AEDs, demonstrates the enhanced reliability of using a deuterated internal standard.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected performance characteristics of methsuximide analysis using a non-deuterated internal standard versus this compound. The data is a composite representation from published validation studies of similar anti-epileptic drugs.

Table 1: Comparison of Assay Performance with Different Internal Standards

Validation ParameterMethod with Non-Deuterated IS (e.g., 5-Methyl-5-phenylhydantoin)Method with Deuterated IS (this compound)
Precision (Intra-day %CV) < 15%< 10%
Precision (Inter-day %CV) < 18.5%[2]< 15%[3]
Accuracy (% Bias) ± 15%± 10%
Linearity (r²) > 0.99> 0.995[3]
Recovery 90-110%95-105%
Matrix Effect (%CV) < 20%< 15%

Data is representative of typical performance for these types of assays.

Table 2: Inter-laboratory Proficiency Testing Performance for Anti-Epileptic Drugs

Analytical MethodTypical Inter-laboratory Coefficient of Variation (%CV)
Chromatographic Methods (General) < 18.5%[2]
LC-MS/MS with Deuterated IS < 15%

Proficiency testing data for various AEDs highlights the lower variability achieved with more advanced methodologies like LC-MS/MS using deuterated internal standards.

Experimental Protocols: A Closer Look at the Methodologies

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) using a Non-Deuterated Internal Standard

This method represents a more traditional approach to methsuximide analysis.

1. Sample Preparation:

  • To 1 mL of serum or plasma, add a known concentration of the internal standard, 5-Methyl-5-phenylhydantoin.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent for GC analysis.

2. GC-FID Analysis:

  • Column: A non-polar capillary column.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, ramp to 250°C.

  • Detector Temperature: 300°C

  • Carrier Gas: Helium

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard

This method exemplifies the current gold standard for bioanalytical quantification. The protocol is based on a validated method for the structurally similar drug, ethosuximide, adapted for methsuximide.

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of the working solution of this compound.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Methsuximide: To be determined (e.g., precursor ion > product ion)

    • This compound: To be determined (e.g., precursor ion+5 > product ion)

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the choice of internal standard and the reliability of the analytical results.

cluster_0 Experimental Workflow for Methsuximide Analysis Sample Patient Sample (Plasma/Serum) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction Analysis LC-MS/MS or GC-FID Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Final Concentration Report Quantification->Result

A streamlined workflow for the analysis of methsuximide in biological samples.

cluster_1 Impact of Internal Standard Choice on Analytical Reliability Deuterated_IS This compound (Deuterated IS) High_Precision High Precision & Accuracy Deuterated_IS->High_Precision NonDeuterated_IS Non-Deuterated IS Lower_Precision Lower Precision & Accuracy NonDeuterated_IS->Lower_Precision Reliable_Data Reliable Inter-laboratory Data High_Precision->Reliable_Data Variable_Data Higher Inter-laboratory Variability Lower_Precision->Variable_Data

The choice of internal standard directly influences the precision and reliability of results.

References

The Gold Standard Debate: Methsuximide-d5 vs. 13C-Labeled Internal Standards for Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of precise and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of assay accuracy. This guide provides an objective comparison of Methsuximide-d5, a deuterated internal standard, and 13C-labeled internal standards, supported by established principles and experimental data, to inform the selection of the most suitable standard for your bioanalytical needs.

Stable isotope-labeled (SIL) internal standards are the cornerstone of modern quantitative bioanalysis, offering a way to correct for variability during sample preparation, chromatography, and ionization.[1][2][3] By mimicking the analyte of interest, these standards can significantly improve the accuracy and precision of results. However, the specific isotope used for labeling—deuterium (²H) or carbon-13 (¹³C)—can have a significant impact on performance. While deuterated standards like this compound are widely used due to their cost-effectiveness and availability, a growing body of evidence suggests that 13C-labeled standards often provide superior accuracy.[2][4]

Performance Comparison: A Head-to-Head Analysis

The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves in the same manner throughout the analytical process. This includes co-eluting from the liquid chromatography column and having the same ionization efficiency in the mass spectrometer. Deviations in these behaviors can lead to inaccurate quantification, particularly in complex biological matrices where matrix effects are prevalent.

Performance Parameter This compound (Deuterated IS) 13C-Labeled Internal Standard Impact on Accuracy
Chromatographic Co-elution May exhibit slight retention time shifts relative to the native analyte.Typically co-elutes perfectly with the native analyte.Imperfect co-elution can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, resulting in quantification errors that can be as high as 40%.
Isotopic Stability Deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms from the solvent or matrix, especially if located on exchangeable sites.Carbon-13 labels are highly stable and not susceptible to exchange.Isotopic instability can lead to a biased internal standard concentration, compromising the accuracy of the entire assay.
Matrix Effects Due to potential chromatographic separation, it may not perfectly compensate for matrix effects experienced by the analyte.Co-elution ensures that the internal standard experiences the same matrix effects as the analyte, providing more accurate correction.Inaccurate correction for matrix effects is a major source of variability and inaccuracy in LC-MS/MS assays.
Cost and Availability Generally more cost-effective and widely available.Typically more expensive and may have limited commercial availability.Practical considerations that may influence the choice of internal standard.

Experimental Protocols

To empirically determine the most accurate internal standard for a specific assay, a head-to-head comparison should be performed during method development and validation. The following protocols outline the key experiments.

Stock and Working Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and the 13C-labeled internal standard in a suitable organic solvent. The purity and identity of these standards are critical.

  • Working Solutions: Create a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution. Prepare at least four levels of quality control (QC) samples (Lower Limit of Quantification, Low, Medium, and High) from a separate analyte stock solution. Prepare working solutions of this compound and the 13C-labeled internal standard at a constant concentration.

Sample Preparation and Extraction
  • Spiking: Add a precise volume of either the this compound or the 13C-labeled internal standard working solution to all samples, calibration standards, and QC samples at the beginning of the sample preparation process.

  • Extraction: Perform the extraction of the analyte and internal standard from the biological matrix (e.g., plasma, urine) using a validated method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

LC-MS/MS Analysis and Method Validation
  • Chromatography: Develop an LC method that provides good separation of the analyte from other matrix components. Carefully evaluate the retention times of the analyte, this compound, and the 13C-labeled internal standard to assess co-elution.

  • Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of the analyte and both internal standards.

  • Method Validation: Validate the analytical method according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

    • Selectivity: Assess the potential for interference from endogenous matrix components.

    • Accuracy and Precision: Analyze QC samples in replicate to determine the intra- and inter-assay accuracy and precision. The mean concentration should typically be within ±15% of the nominal value, and the coefficient of variation should not exceed 15%.

    • Matrix Effect: Evaluate the impact of the biological matrix on the ionization of the analyte and internal standards. This is a critical experiment for comparing the two types of internal standards.

    • Extraction Recovery: Determine the efficiency of the extraction process for the analyte and both internal standards.

    • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., bench-top, long-term frozen).

Visualizing the Workflow

To clearly delineate the comparative experimental process, the following workflow diagram is provided.

IS_Comparison_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation cluster_conclusion Conclusion stock_solutions Prepare Stock Solutions (Analyte, this compound, 13C-IS) working_solutions Prepare Working Solutions (Calibration Standards, QCs, IS) stock_solutions->working_solutions sample_prep_d5 Sample Preparation with This compound working_solutions->sample_prep_d5 sample_prep_c13 Sample Preparation with 13C-IS working_solutions->sample_prep_c13 lcms_d5 LC-MS/MS Analysis (this compound) sample_prep_d5->lcms_d5 lcms_c13 LC-MS/MS Analysis (13C-IS) sample_prep_c13->lcms_c13 validation_d5 Method Validation (Accuracy, Precision, Matrix Effect) lcms_d5->validation_d5 validation_c13 Method Validation (Accuracy, Precision, Matrix Effect) lcms_c13->validation_c13 comparison Compare Performance Data validation_d5->comparison validation_c13->comparison selection Select Optimal Internal Standard comparison->selection

Caption: Experimental workflow for comparing this compound and 13C-labeled internal standards.

Conclusion and Recommendations

While deuterated internal standards such as this compound are widely used and can be suitable for many applications, the scientific literature strongly supports the superiority of 13C-labeled internal standards for achieving the highest level of accuracy in quantitative mass spectrometry. The key advantages of 13C-labeled standards are their perfect co-elution with the analyte, leading to more effective compensation for matrix effects, and their greater isotopic stability.

For researchers, scientists, and drug development professionals engaged in regulated bioanalysis or any application where the utmost accuracy is required, the use of a 13C-labeled internal standard is the recommended approach. While the initial cost may be higher, the investment can lead to more reliable and defensible data, ultimately reducing the risk of costly delays or failures in later stages of drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of Methsuximide-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methsuximide-d5, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While not classified as a hazardous substance for transport, it must be handled with care in a laboratory setting.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with most laboratory chemicals, is governed by federal, state, and local regulations.[1] The following protocol outlines the general steps for compliant disposal:

  • Waste Identification and Classification :

    • Treat all unwanted this compound, including unused product and contaminated materials, as chemical waste.

    • Do not mix this compound waste with other waste streams to avoid unforeseen chemical reactions.

  • Containerization :

    • Use a designated, leak-proof, and compatible waste container. The original container is often the best choice.

    • Ensure the container is in good condition and can be securely sealed.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" (as a best practice for all chemical waste), the full chemical name "this compound," and any known hazard information.

    • Include the accumulation start date on the label.

  • On-site Accumulation and Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment is used to capture any potential leaks.

  • Arranging for Professional Disposal :

    • The disposal of this compound must be handled by a licensed professional waste disposal service.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. They will have established procedures and contracts with certified disposal companies.

    • Provide the EHS department with accurate information about the waste, including its identity and quantity.

  • Record Keeping :

    • Maintain a log of all chemical waste generated, including this compound. This documentation is crucial for regulatory compliance and waste management tracking.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for disposal, available in the provided search results for this compound. The general guideline is to dispose of it as an unused product in accordance with regulations.[1]

ParameterValueSource
Regulatory ClassificationNot classified as dangerous goods for transportSafety Data Sheet
Disposal RecommendationDispose of as unused productSafety Data Sheet[1]
Disposal MethodLicensed professional waste disposal serviceSafety Data Sheet

Experimental Protocols

No experimental protocols were cited in the search results for this topic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Methsuximide_d5_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS & Professional Disposal A Unused or Contaminated This compound Identified B Consult Safety Data Sheet (SDS) A->B First Step C Wear Appropriate PPE B->C D Prepare Labeled, Compatible Waste Container C->D E Transfer Waste to Container & Securely Seal D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G Ready for Disposal H EHS Schedules Pickup with Licensed Disposal Company G->H I Waste Transported to Treatment, Storage, and Disposal Facility (TSDF) H->I J Compliant Disposal (e.g., Incineration) I->J

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Personal protective equipment for handling Methsuximide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Methsuximide-d5. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] The toxicological properties of the deuterated form have not been thoroughly investigated, and it should be handled with care.[1] The following personal protective equipment is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions. Use process enclosures or local exhaust ventilation.[1]To prevent inhalation of dust and aerosols.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.To protect eyes from dust particles and splashes.
Skin and Body Protection Protective clothing to prevent skin exposure.To avoid contact with skin.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

ProcedureGuideline
Safe Handling Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed. Do not ingest or breathe dust. Avoid contact with skin and eyes. Ground all equipment containing the material.
Storage Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Recommended long-term storage temperature is -20°C. Protect from light and moisture.

Operational and Disposal Plans

A clear plan for the use and disposal of this compound is essential for safety and compliance.

OperationStep-by-Step Guidance
Weighing and Aliquoting 1. Perform all manipulations within a certified chemical fume hood or other ventilated enclosure. 2. Use a microbalance with a draft shield to minimize air currents. 3. Handle with appropriate tools (e.g., spatulas) to avoid direct contact. 4. Close the container immediately after use.
Solution Preparation 1. Add solvent to the solid slowly to prevent splashing and aerosolization. 2. Ensure the chosen solvent is compatible with the experimental protocol and safety equipment.
Spill Cleanup 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE as outlined above. 3. Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. 4. Do not let the product enter drains.
Disposal 1. Dispose of the product and any contaminated packaging in a manner consistent with federal, state, and local regulations. 2. Unused product should be disposed of as hazardous waste. For non-controlled substances, this may involve mixing with an inert material and placing in the trash, but always consult your institution's specific guidelines.

Experimental Workflow

The following diagram outlines the logical workflow for safely handling this compound in a research setting.

Methsuximide_d5_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weighing and Aliquoting B->C Proceed to handling D Solution Preparation C->D E Conduct Experiment D->E Use in experiment F Decontaminate Work Area E->F Post-experiment G Dispose of Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I End of Process

This compound Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.